molecular formula C9H18N2O4 B557159 Boc-L-2,4-Diaminobutyric acid CAS No. 25691-37-6

Boc-L-2,4-Diaminobutyric acid

Cat. No.: B557159
CAS No.: 25691-37-6
M. Wt: 218.25 g/mol
InChI Key: MDCPCLPRWLKUIQ-LURJTMIESA-N
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Description

Boc-L-2,4-Diaminobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427149
Record name Boc-L-2,4-diaminobutyric acid
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25691-37-6
Record name Boc-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-L-2,4-diaminobutyric acid (Boc-L-DABA), a crucial building block in peptide synthesis and drug development.[1][2] This document details various synthetic routes, purification protocols, and the associated analytical data to assist researchers in its efficient preparation and characterization.

Introduction

N-α-Boc-L-2,4-diaminobutyric acid (Boc-L-DABA) is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (L-DABA). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for selective chemical manipulations at the γ-amino group, making it a valuable reagent in the synthesis of peptides and peptidomimetics.[2] Boc-L-DABA is utilized in the development of various therapeutic agents, including somatostatin antagonists and blood coagulation factor Xa inhibitors.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-DABA is presented in Table 1.

Table 1: Physicochemical Properties of N-α-Boc-L-2,4-Diaminobutyric Acid

PropertyValueReferences
CAS Number 25691-37-6[3]
Molecular Formula C₉H₁₈N₂O₄[3]
Molecular Weight 218.25 g/mol [3]
Appearance White to off-white powder[2][3]
Melting Point 192-194 °C[2]
Solubility Sparingly soluble in methanol, slightly soluble in water.[2]
Optical Rotation [α]²⁰/D = -14.0 ± 2º (c=1 in MeOH) (for the Nα-Fmoc, Nγ-Boc derivative)[4]
Purity ≥97% to ≥99% (HPLC/NMR) available commercially[5]

Synthesis of Boc-L-2,4-Diaminobutyric Acid

Several synthetic routes have been established for the preparation of Boc-L-DABA. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common approaches are outlined below.

Synthesis from L-Glutamine via Hofmann Rearrangement

This method involves the Hofmann rearrangement of the corresponding N-protected L-glutamine derivative. The key step is the conversion of the primary amide of the glutamine side chain into a primary amine with the loss of one carbon atom.

Experimental Protocol:

A detailed experimental protocol for the Hofmann rearrangement of N-α-Boc-L-glutamine is as follows:

  • Preparation of N-α-Boc-L-glutamine: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., sodium hydroxide or triethylamine) in a solvent mixture like aqueous dioxane or acetone/water. The reaction is typically stirred at room temperature.

  • Hofmann Rearrangement: The purified N-α-Boc-L-glutamine is treated with a Hofmann rearrangement reagent such as (bis(trifluoroacetoxy)iodo)benzene or a combination of bromine and sodium hydroxide (sodium hypobromite) in a suitable solvent.[6] This converts the amide to an isocyanate intermediate, which is subsequently hydrolyzed to the amine.

  • Work-up and Isolation: The reaction mixture is typically acidified to protonate the amino groups, followed by extraction with an organic solvent to remove byproducts. The aqueous layer is then neutralized, and the product is isolated, often by crystallization or chromatography.

Quantitative Data:

The yields for this multi-step process can vary, but an overall yield of around 30% has been reported for similar multi-step syntheses of 2,4-diaminobutyric acid derivatives.[7]

Synthesis from L-Homoserine

This route involves the conversion of the hydroxyl group of L-homoserine into an amino group.

Experimental Protocol:

A general procedure for the synthesis from L-homoserine involves the following steps:

  • Protection of L-Homoserine: The amino and carboxyl groups of L-homoserine are first protected. The α-amino group is typically protected with a Boc group, and the carboxylic acid can be protected as an ester (e.g., benzyl ester).

  • Activation of the Hydroxyl Group: The side-chain hydroxyl group is activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

  • Introduction of the γ-Amino Group: The activated hydroxyl group is displaced by an azide (e.g., using sodium azide), followed by reduction of the azide to the primary amine.

  • Deprotection: The protecting groups are removed to yield L-2,4-diaminobutyric acid, which can then be selectively Boc-protected at the α-amino position.

Synthesis from γ-Butyrolactone

This approach utilizes the ring-opening of a γ-butyrolactone derivative to introduce the necessary functional groups.

Experimental Protocol:

A representative synthesis from γ-butyrolactone is as follows:

  • Bromination of γ-Butyrolactone: γ-Butyrolactone is brominated at the α-position to yield α-bromo-γ-butyrolactone.

  • Amination: The bromo-lactone is then subjected to amination reactions to introduce the two amino groups. This can be a multi-step process involving nucleophilic substitution with an amine source.

  • Hydrolysis and Protection: The resulting intermediate is hydrolyzed to open the lactone ring and then selectively protected with a Boc group at the α-amino position.

Purification of this compound

Purification is a critical step to obtain high-purity Boc-L-DABA suitable for pharmaceutical applications. The choice of purification method depends on the nature of the impurities present.

Recrystallization

Recrystallization is a common method for purifying solid compounds.

Experimental Protocol:

  • Solvent Selection: A suitable solvent system is chosen where Boc-L-DABA is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for Boc-amino acids include mixtures of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether).[8]

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent system.

  • Crystallization: The solution is allowed to cool slowly to induce crystallization. The process can be aided by seeding with a small crystal of pure product.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. A patent describes a method of adding seed crystals to the oily product and then adding a weak polar solvent for pulping to induce crystallization and improve purity.[9]

Column Chromatography

Column chromatography is employed for the separation of Boc-L-DABA from closely related impurities.

Experimental Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of Boc-amino acids.

  • Mobile Phase: A suitable eluent system is selected to achieve good separation. This is often a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute the desired compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the pooled pure fractions under reduced pressure to yield the purified Boc-L-DABA.

Quantitative Data:

Commercial suppliers report purities of ≥97% to ≥99.5% for Boc-L-DABA and its derivatives, typically determined by HPLC or NMR.[4][5]

Analytical Characterization

The identity and purity of synthesized Boc-L-DABA are confirmed using various analytical techniques.

Table 2: Analytical Data for this compound and Related Compounds

AnalysisExpected ResultsReferences
¹H NMR Spectrum consistent with the chemical structure.[3]
¹³C NMR Spectrum consistent with the chemical structure.[10]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (218.25 g/mol ).[11]
HPLC A single major peak indicating high purity.[4][12]

Biological Context and Signaling Pathways

Boc-L-DABA is a synthetic building block, but its core structure, L-2,4-diaminobutyric acid (L-DABA), has biological relevance. L-DABA is a non-competitive inhibitor of GABA transaminase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[13] By inhibiting this enzyme, L-DABA can increase GABA levels in the brain.

The use of Boc-L-DABA in the synthesis of somatostatin antagonists highlights its importance in targeting the somatostatin receptor signaling pathway.[2] Somatostatin and its receptors are involved in regulating the secretion of various hormones and have antiproliferative effects.[1][14][15]

Signaling Pathway Diagrams

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA vGAT vGAT GABA->vGAT GAT GAT GABA->GAT GABA_T GABA-T GABA->GABA_T Vesicle Synaptic Vesicle vGAT->Vesicle GABA_released Vesicle->GABA_released Release L_DABA L-2,4-Diaminobutyric Acid L_DABA->GABA_T GABA_A_R GABAA Receptor (Ionotropic) GABA_released->GABA_A_R GABA_B_R GABAB Receptor (Metabotropic) GABA_released->GABA_B_R Inhibition Neuronal Inhibition GABA_A_R->Inhibition GABA_B_R->Inhibition

Caption: GABAergic Signaling Pathway and the Role of L-2,4-Diaminobutyric Acid.

Somatostatin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Somatostatin Somatostatin (SST) SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR SST_Antagonist Somatostatin Antagonist (derived from Boc-L-DABA) SST_Antagonist->SSTR Gi Gi Protein SSTR->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cell_Effects Inhibition of Hormone Secretion & Cell Proliferation PKA->Cell_Effects

Caption: Somatostatin Receptor Signaling Pathway and the Action of Antagonists.

Experimental Workflow

The general workflow for the synthesis and purification of Boc-L-DABA is depicted below.

Synthesis_Purification_Workflow Start Starting Material (e.g., L-Glutamine) Synthesis Chemical Synthesis (e.g., Hofmann Rearrangement) Start->Synthesis Crude_Product Crude Boc-L-DABA Synthesis->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Pure_Product Pure Boc-L-DABA Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Analytical Characterization (NMR, MS, HPLC) Pure_Product->Analysis Final_Product Final Product (>98% Purity) Analysis->Final_Product

Caption: General Workflow for Boc-L-DABA Synthesis and Purification.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this compound. By presenting various synthetic routes and purification protocols, along with relevant quantitative and analytical data, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The included diagrams of relevant signaling pathways and experimental workflows further enhance the understanding of the application and preparation of this important synthetic building block.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-L-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-(tert-Butoxycarbonyl)-L-2,4-diaminobutyric acid (Boc-L-DAB), a critical building block in modern peptide chemistry and drug discovery.

Core Chemical Properties

Boc-L-2,4-diaminobutyric acid is a non-proteinogenic amino acid derivative valued for its bifunctional nature, containing both a primary amine on its side chain and a protected α-amino group. This structure allows for its selective incorporation into peptide chains and the synthesis of complex molecular architectures.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReferences
CAS Number 25691-37-6[2][3]
Molecular Formula C₉H₁₈N₂O₄[2][3]
Molecular Weight 218.25 g/mol [2]
Appearance White to off-white powder[1][3]
Melting Point 204 - 208 °C[3]
Solubility Sparingly soluble in methanol, slightly soluble in water.[1][4]
Optical Rotation [a]²⁰/D = -6.5 to -8.5° (c=1 in H₂O)[3]
pKa (Predicted) ~3.0 ± 0.10[1]
Storage Store at 0 - 8 °C[3]

Synthesis and Incorporation into Peptides

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its selective removal during the stepwise elongation of a peptide chain.

A critical consideration when using Boc-L-DAB is the presence of the free amino group on the γ-carbon of its side chain. To prevent unwanted side reactions, this amino group must also be protected with a group that is orthogonal to the Nα-Boc group. A common strategy is to use a benzyloxycarbonyl (Z) group for the side chain, resulting in Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid. This allows for the selective deprotection of the α-amino group under acidic conditions, while the γ-amino group remains protected until a later stage, where it can be removed by hydrogenolysis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid

This protocol outlines the general steps for the incorporation of Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid into a peptide chain using manual Boc-chemistry SPPS on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid

  • Other required Nα-Boc protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • Piperidine (for Fmoc chemistry comparison, if needed)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., p-cresol, thioanisole)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin. For subsequent couplings, including Boc-L-DAB, follow the deprotection and coupling cycle.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIEA in DMF until the resin is no longer acidic (monitor with a chloranil test).

    • Wash the resin with DMF to remove excess DIEA.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DCC or DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours, or until a negative Kaiser test indicates complete coupling.

    • Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final coupling and Nα-Boc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove the side-chain protecting groups (including the Nγ-Z group).

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

This compound is a key building block in the synthesis of peptide-based therapeutics. Its incorporation can introduce a positive charge at physiological pH, which can be crucial for receptor binding and other biological interactions. Two notable areas of application are in the development of somatostatin antagonists and Factor Xa inhibitors.[1]

Somatostatin Receptor Signaling

Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5).[5] Analogs of somatostatin are used in the treatment of neuroendocrine tumors. The signaling cascade initiated by somatostatin binding to its receptors, such as SSTR2, typically involves the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways, leading to anti-proliferative and pro-apoptotic effects.[6][7]

Somatostatin_Signaling Somatostatin Somatostatin SSTR2 SSTR2 Somatostatin->SSTR2 Binds G_protein Gi/o Protein SSTR2->G_protein Activates SHP1 SHP-1 SSTR2->SHP1 Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MAPK_pathway MAPK Pathway (ERK1/2) SHP1->MAPK_pathway Modulates Cell_Cycle_Arrest Cell Cycle Arrest MAPK_pathway->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_pathway->Apoptosis

Somatostatin Receptor 2 (SSTR2) Signaling Pathway.
Factor Xa and the Coagulation Cascade

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the first enzyme in the common pathway, where it converts prothrombin to thrombin, leading to the formation of a fibrin clot.[8] Due to its central role, Factor Xa is a key target for anticoagulant drugs. Peptides and peptidomimetics containing diaminobutyric acid residues have been developed as potent and selective inhibitors of Factor Xa.[1]

Coagulation_Cascade Intrinsic_Pathway Intrinsic Pathway (Contact Activation) Factor_X Factor X Intrinsic_Pathway->Factor_X Activates Extrinsic_Pathway Extrinsic Pathway (Tissue Factor) Extrinsic_Pathway->Factor_X Activates Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin (II) Factor_Xa->Prothrombin Converts Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Converts Fibrin Fibrin (Ia) Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Polymerizes to Dab_Inhibitor DAB-containing Inhibitor Dab_Inhibitor->Factor_Xa Inhibits

Simplified Coagulation Cascade Focusing on Factor Xa.

Conclusion

Nα-Boc-L-2,4-diaminobutyric acid is a versatile and valuable building block for the synthesis of complex peptides with therapeutic potential. A thorough understanding of its chemical properties and the appropriate use of orthogonal protection strategies for its side-chain amino group are essential for its successful application in solid-phase peptide synthesis. Its role in the development of targeted therapies, such as somatostatin antagonists and Factor Xa inhibitors, highlights its significance in modern medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Solubility of Boc-L-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Nα-Boc-L-2,4-diaminobutyric acid (Boc-L-Dab-OH), a key building block in peptide synthesis and pharmaceutical development. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes a detailed experimental protocol for determining its solubility and outlines its application in a standard synthetic workflow.

Physicochemical Properties

Boc-L-2,4-diaminobutyric acid is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This protection enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
CAS Number 25691-37-6[1][2]
Molecular Formula C₉H₁₈N₂O₄[2]
Molecular Weight 218.25 g/mol [2]
Appearance White to off-white powder[1][2]
Melting Point 192-194 °C[2]

Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The available information is primarily qualitative. Boc-protected amino acids, in general, exhibit solubility in common organic solvents used in peptide synthesis.[3]

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSlightly Soluble[2]
MethanolSparingly Soluble[2]

For context, the unprotected form, L-2,4-diaminobutyric acid dihydrochloride, is soluble in water at a concentration of 0.5 g/10 mL.[4] The presence of the bulky, non-polar Boc group generally decreases aqueous solubility while increasing solubility in organic solvents.

Table 3: Expected Qualitative Solubility in Common Organic Solvents

Based on the general behavior of Boc-protected amino acids, the following solubility trends are anticipated. Experimental verification is required for quantitative assessment.

SolventExpected Solubility
N,N-Dimethylformamide (DMF)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
Dichloromethane (DCM)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileLikely Soluble
Ethyl AcetateLikely Soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the equilibrium solubility method.

Objective: To quantitatively determine the solubility of this compound in a selected range of solvents at a controlled temperature.

Materials:

  • This compound (purity ≥98%)

  • Selected solvents (analytical grade or higher)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance (±0.0001 g)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Determine the mass of the filtered solution.

    • Alternatively, for analysis by techniques like HPLC, dilute a known volume of the filtered supernatant with a suitable solvent in a volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed vial under reduced pressure or in a fume hood until a constant weight of the dissolved solid is achieved. The solubility can then be calculated in g/L or mg/mL.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

      • Inject the diluted, filtered sample solution and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for any dilution.

  • Data Reporting:

    • Express solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_result Result prep1 Add excess Boc-L-Dab-OH to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-48h with shaking) prep2->prep3 sample1 Settle excess solid prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant_choice Choose Method sample3->quant_choice grav Gravimetric Analysis quant_choice->grav Evaporate & Weigh hplc HPLC Analysis quant_choice->hplc Dilute & Inject result Calculate Solubility (mg/mL, g/L, mol/L) grav->result hplc->result

Workflow for Experimental Solubility Determination.

Application in Peptide Synthesis

This compound is a crucial intermediate in solid-phase peptide synthesis (SPPS), particularly using the Boc-protection strategy. The Boc group protects the α-amino functionality, allowing for the sequential coupling of amino acids to a growing peptide chain attached to a solid support.

The general workflow for a single coupling cycle in Boc-SPPS is as follows:

  • Deprotection: The Boc group of the N-terminal amino acid on the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

  • Coupling: The next Boc-protected amino acid (in this case, this compound) is activated using a coupling reagent (e.g., HBTU, DCC) and then added to the resin to react with the free amine, forming a new peptide bond.

  • Washing: The resin is washed to remove excess reagents and by-products, preparing it for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

The following diagram illustrates a typical cycle in Boc solid-phase peptide synthesis.

G start Resin-Bound Peptide with N-terminal Boc Group deprotection 1. Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DCM/DMF) deprotection->neutralization Forms free N-terminus coupling 3. Coupling (Add activated Boc-L-Dab-OH) neutralization->coupling end Resin-Bound Peptide (n+1 residues) with N-terminal Boc Group coupling->end Forms new peptide bond end->deprotection Start next cycle

References

An In-depth Technical Guide to the NMR Spectra of Boc-L-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of Boc-L-2,4-diaminobutyric acid (also known as (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoic acid). Given its significance as a building block in peptide synthesis and drug development, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and quality control. This document outlines the predicted ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for acquiring such spectra, and includes a workflow for its synthesis and characterization.

Chemical Structure and Predicted NMR Spectra

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group.

Structure:

The presence of the Boc protecting group and the chiral center leads to a distinct set of signals in both ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established NMR principles and data from structurally analogous compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
3.9 - 4.2Doublet of doublets (dd) or Multiplet (m)1HJα-βa ≈ 5-7 Hz, Jα-βb ≈ 7-9 Hz
Hβa, Hβb1.8 - 2.1Multiplet (m)2H
2.9 - 3.2Triplet (t) or Multiplet (m)2HJγ-β ≈ 6-8 Hz
Boc (t-butyl)1.4 - 1.6Singlet (s)9H
NH (Boc)5.0 - 5.5Broad singlet (br s) or Doublet (d)1H
NH₂ (amine)1.5 - 2.5Broad singlet (br s)2H
COOH10.0 - 12.0Broad singlet (br s)1H

Note: The chemical shifts of NH and COOH protons can vary significantly depending on the solvent, concentration, and temperature. In D₂O, these signals will exchange and disappear.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)173 - 176
C=O (Boc)155 - 157
C (quaternary, Boc)79 - 81
53 - 56
38 - 41
30 - 33
CH₃ (Boc)28 - 29

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.

¹H NMR Spectroscopy

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS, for non-aqueous solvents)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Ensure the solution is homogeneous by gently vortexing or inverting the tube several times.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters (e.g., 90° pulse, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds).

  • Data Acquisition: Acquire the spectrum using a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

¹³C NMR Spectroscopy

Materials:

  • This compound (20-50 mg)

  • Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

  • NMR tube (5 mm)

Procedure:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment or prepare a fresh one.

    • Select the appropriate ¹³C NMR experiment (e.g., proton-decoupled).

    • Set the acquisition parameters, including a spectral width of approximately 200-220 ppm, a 90° pulse, and a relaxation delay of 2-5 seconds.

  • Data Acquisition: A significantly larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, MeOD-d₄ at 49.00 ppm).

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

synthesis_and_characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Boc-L-glutamine Reagents Iodobenzene diacetate, Pyridine, DMF/H₂O Start->Reagents 1. Reaction Hofmann Rearrangement Reagents->Reaction 2. Workup Aqueous Workup & Extraction Reaction->Workup 3. Purification Purification (e.g., Crystallization) Workup->Purification 4. Product This compound Purification->Product 5. NMR_Sample Prepare NMR Sample (Dissolve in deuterated solvent) Product->NMR_Sample Proceed to Characterization 1H_NMR Acquire ¹H NMR Spectrum NMR_Sample->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum NMR_Sample->13C_NMR Data_Analysis Process and Analyze Spectra (Chemical Shifts, Multiplicities, Integration, Coupling Constants) 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Structure_Confirmation Confirm Structure and Purity Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and NMR characterization of this compound.

This guide provides a comprehensive overview of the NMR spectral characteristics of this compound, essential for its use in research and development. The provided protocols and predicted data serve as a valuable resource for the scientific community.

The Strategic Incorporation of Boc-L-2,4-Diaminobutyric Acid in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy for modulating pharmacological properties such as stability, potency, and selectivity. Among these, L-2,4-diaminobutyric acid (L-Dpr), a homolog of lysine, offers a unique side chain for the introduction of various functionalities, including branching, cyclization, and conjugation. The use of its Nα-tert-butyloxycarbonyl (Boc) protected form, Boc-L-2,4-diaminobutyric acid, is a cornerstone of solid-phase peptide synthesis (SPPS) for creating these complex peptide architectures. This technical guide provides an in-depth overview of the principles and practices governing the use of Boc-L-Dpr-OH in peptide synthesis, with a focus on protection strategies, experimental protocols, and the logical workflows involved.

Core Principles: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS.[1] In this method, the temporary protecting group for the α-amino group is the acid-labile Boc group, which is typically removed by treatment with trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[3] This graduated acid lability, while not strictly orthogonal, allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without disturbing the side-chain protection.[1]

When incorporating Boc-L-Dpr-OH, the critical consideration is the protection of the γ-amino group on the side chain. This protection must be orthogonal to the Nα-Boc group to allow for selective manipulation, a key requirement for synthesizing branched or cyclic peptides.

Orthogonal Protection of the Diaminobutyric Acid Side Chain

The versatility of L-Dpr in peptide design is unlocked by the strategic choice of a protecting group for its side-chain amino functionality. This choice dictates the conditions under which the side chain can be deprotected, independently of the Nα-terminus and other side chains. In the context of a Boc-protected Nα-terminus, several orthogonal protecting groups for the Dpr side chain are commonly employed.

Side-Chain Protecting GroupChemical StructureDeprotection ConditionsOrthogonality to Nα-BocKey Applications
Fmoc (9-Fluorenylmethyloxycarbonyl)FluorenylmethoxycarbonylBase-labile (e.g., 20% piperidine in DMF)[4]YesOn-resin cyclization, side-chain labeling
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylHydrazine-labile (e.g., 2% hydrazine in DMF)YesOrthogonal deprotection for complex peptides
Alloc (Allyloxycarbonyl)AllyloxycarbonylPd(0) catalysisYesAlternative orthogonal protection
Mtt (4-Methyltrityl)4-MethyltritylMildly acid-labile (e.g., 1% TFA in DCM)YesSelective deprotection under mild acidic conditions

Table 1: Common orthogonal protecting groups for the side chain of Boc-L-Dpr-OH and their deprotection conditions.

The selection of the side-chain protecting group is dictated by the overall synthetic strategy. For instance, the use of Boc-L-Dpr(Fmoc)-OH is ideal for on-resin cyclization, where the Fmoc group can be selectively removed to liberate the side-chain amine for reaction with a C-terminal carboxylic acid or an activated side chain of another amino acid.

Experimental Protocols

The following protocols are representative of the steps involved in the incorporation of a Boc-L-Dpr(X)-OH residue (where X is an orthogonal protecting group) into a peptide sequence using manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of an amino acid in Boc-SPPS.

1. Nα-Boc Deprotection:

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes.

  • Filter and repeat the TFA treatment for 20-30 minutes.[2]

  • Wash the resin with DCM, followed by isopropanol (IPA) to remove residual acid.

2. Neutralization:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM.

3. Amino Acid Coupling (HBTU/HOBt Activation):

  • In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (3 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction completion using a qualitative method such as the Kaiser test.

Protocol 2: Selective Side-Chain Deprotection of Boc-L-Dpr(Fmoc)-OH

This protocol describes the selective removal of the Fmoc group from the side chain of a Dpr residue on the resin.

1. Resin Preparation:

  • Ensure the Nα-Boc group of the terminal amino acid is intact.

  • Swell the peptide-resin in DMF.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Filter and repeat the piperidine treatment for 15-20 minutes.

  • Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM and dry if proceeding to on-resin cyclization or other side-chain modifications.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and logical flows in the application of Boc-L-Dpr-OH in peptide synthesis.

G cluster_0 Boc-SPPS Cycle for a Standard Amino Acid Resin Peptide-Resin (Nα-Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washes1 DCM/IPA Washes Deprotection->Washes1 Neutralization Neutralization (10% DIEA in DCM) Washes2 DCM Washes Neutralization->Washes2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt) Washes3 DMF/DCM Washes Coupling->Washes3 Washes1->Neutralization Washes2->Coupling Washes3->Resin Next Cycle

Figure 1: General workflow for a single cycle of Boc solid-phase peptide synthesis.

G cluster_1 Orthogonal Deprotection of Boc-L-Dpr(Fmoc)-OH Side Chain PeptideResin Peptide-Resin with Boc-L-Dpr(Fmoc)-OH incorporated FmocDeprotection Selective Fmoc Deprotection (20% Piperidine in DMF) PeptideResin->FmocDeprotection Washing DMF Washes FmocDeprotection->Washing DeprotectedPeptide Peptide-Resin with free Dpr side-chain amine Washing->DeprotectedPeptide Modification On-Resin Modification (e.g., Cyclization, Labeling) DeprotectedPeptide->Modification

Figure 2: Workflow for the selective deprotection of the Fmoc group from the Dpr side chain.

Side Reactions and Mitigation Strategies

While a powerful technique, SPPS is not without potential side reactions. When incorporating diaminobutyric acid, chemists should be mindful of standard SPPS-related issues, although no side reactions are uniquely attributed to Dpr itself. Common side reactions include:

  • Incomplete coupling or deprotection: Can lead to deletion sequences. This can be mitigated by monitoring reactions (e.g., Kaiser test) and, if necessary, performing double couplings.

  • Racemization: The chirality of the amino acid can be compromised, particularly during the activation step. The use of additives like HOBt helps to suppress racemization.

  • Side-chain reactions: Unwanted reactions involving the functional groups on amino acid side chains. The robust protection of the Dpr side-chain amine is crucial to prevent its participation in undesired acylation reactions.

Purification and Characterization

Following synthesis and cleavage from the resin, the crude peptide requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide containing L-2,4-diaminobutyric acid are confirmed by analytical techniques such as:

  • Analytical RP-HPLC: To assess the purity of the peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

Conclusion

This compound is an invaluable building block for the synthesis of complex and therapeutically relevant peptides. Its successful application hinges on a thorough understanding of orthogonal protection strategies, allowing for the selective modification of its side chain. By employing robust SPPS protocols and being mindful of potential side reactions, researchers can effectively incorporate this versatile amino acid to create novel peptide structures with enhanced biological activities. The workflows and protocols outlined in this guide provide a solid foundation for the strategic use of Boc-L-Dpr-OH in advancing peptide-based drug discovery and development.

References

An In-depth Technical Guide to Boc-L-2,4-Diaminobutyric Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-2,4-diaminobutyric acid (Boc-Dab) is a non-proteinogenic amino acid that has emerged as a critical building block in the field of drug discovery. Its unique structural features, including the presence of a Boc-protecting group and a reactive side-chain amine, make it a versatile tool for the synthesis of peptides, peptidomimetics, and other complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the applications of Boc-Dab in drug discovery, including its use in the development of antimicrobial agents, enzyme inhibitors, and receptor antagonists. Detailed experimental protocols for its incorporation into peptide synthesis are provided, along with a summary of its physicochemical properties and relevant biological activity data of derived compounds. Furthermore, this guide illustrates key experimental workflows and signaling pathways where Boc-Dab-containing molecules play a significant role.

Introduction to this compound

This compound (Boc-Dab-OH) is a derivative of the naturally occurring amino acid L-2,4-diaminobutyric acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is fundamental in peptide synthesis, as it allows for the selective formation of peptide bonds at the C-terminus while the α-amino group remains unreactive.[2] The side-chain amine of Boc-Dab provides a valuable site for further chemical modification, enabling the creation of branched, cyclic, and other complex peptide architectures. These structural modifications can enhance the stability, bioavailability, and target-binding affinity of peptide-based drugs.[3][4]

The introduction of unnatural amino acids like Boc-Dab into peptide sequences is a key strategy in peptidomimetic drug design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as resistance to proteolytic degradation.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 25691-37-6[1]
Molecular Formula C₉H₁₈N₂O₄[1]
Molecular Weight 218.25 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 192-194 °C[1]
Boiling Point 385.5 °C at 760 mmHg[1]
Density 1.16 g/cm³[1]
Solubility Sparingly soluble in methanol, slightly soluble in water.[1]
Optical Rotation [α]²⁰/D +7.5±1°, c = 1 in methanol: water (1:1)

Applications in Drug Discovery

The unique structural characteristics of Boc-Dab have led to its application in the development of a variety of therapeutic agents.

Antimicrobial Peptides

A significant application of Boc-Dab is in the synthesis of antimicrobial peptides (AMPs), particularly analogues of polymyxins. Polymyxins are a class of polypeptide antibiotics effective against Gram-negative bacteria.[2] Their mechanism of action involves the electrostatic interaction of the positively charged side chains of the diaminobutyric acid residues with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death.[4][7]

The synthesis of novel polymyxin analogues often involves the use of Boc-Dab to introduce modifications aimed at improving the therapeutic index, i.e., increasing antimicrobial activity while reducing the nephrotoxicity associated with this class of antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Polymyxin B Analogues

CompoundOrganismMIC (µg/mL)
Polymyxin BE. coli1
Polymyxin BK. pneumoniae0.5
Polymyxin BP. aeruginosa1
Analogue 36E. coli0.5
Analogue 36K. pneumoniae0.25
Analogue 36P. aeruginosa1
Analogue 37E. coli0.5
Analogue 37K. pneumoniae0.25
Analogue 37P. aeruginosa1
Analogue 38E. coli0.25
Analogue 38K. pneumoniae0.25
Analogue 38P. aeruginosa0.5

Data adapted from a study on novel polymyxin analogues. The specific structures of analogues 36, 37, and 38 are detailed in the cited literature.

Enzyme Inhibitors

Boc-Dab is also utilized as a synthetic reagent in the development of inhibitors for enzymes such as blood coagulation Factor Xa.[8] Factor Xa inhibitors are crucial in the prevention and treatment of thromboembolic disorders.[8] The side chain of the diaminobutyric acid residue can be functionalized to interact with specific pockets of the enzyme's active site, leading to potent and selective inhibition.

Table 2: Biological Activity of Selected Enzyme Inhibitors

Compound ClassTarget EnzymeKey ParameterValue
Peptidomimetic InhibitorFactor XIaaPTT Doubling Conc.2.4 µM
Rivaroxaban (Reference)Factor XaKᵢ0.4 nM
Rivaroxaban (Reference)Factor XaIC₅₀ (prothrombinase-bound)2.1 nM
Rivaroxaban (Reference)Factor XaIC₅₀ (clot-associated)75 nM

aPTT: activated Partial Thromboplastin Time. Data for the Factor XIa inhibitor is from a study on peptidomimetic inhibitors. Rivaroxaban data is provided as a reference for a clinically approved Factor Xa inhibitor.[9][10]

Receptor Antagonists

Another important application of Boc-Dab is in the synthesis of somatostatin receptor antagonists.[8] Somatostatin receptors are overexpressed in many neuroendocrine tumors, making them an attractive target for both diagnosis and therapy.[] Peptide antagonists containing unnatural amino acids can exhibit high binding affinity and selectivity for specific receptor subtypes.

Table 3: Binding Affinity of a Somatostatin Receptor Antagonist

CompoundReceptor SubtypeKᵢ (nM)
Peptide AntagonistSST20.2

Data from a study identifying novel somatostatin antagonists.[12]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Dab

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc chemistry on a solid support.

Materials:

  • This compound with appropriate side-chain protection (e.g., Fmoc for orthogonal protection)

  • Merrifield resin or other suitable solid support

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.

    • Wash the resin with DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 5-10% DIEA in DCM for 5-10 minutes.

    • Wash the resin with DCM.

  • Coupling of Boc-Dab:

    • Dissolve Boc-L-Dab(Side-Chain Protection)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Boc deprotection, wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Polymyxin B Analogue Fragment

This protocol describes a key step in the semi-synthesis of polymyxin analogues, involving the protection of the diaminobutyric acid side chains.

Materials:

  • Polymyxin B nonapeptide (PMBN)

  • 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • Dissolve PMBN in a mixture of acetonitrile and water.

  • Add triethylamine to the solution to adjust the pH.

  • Add a solution of Boc-ON in acetonitrile dropwise to the PMBN solution while stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by mass spectrometry.

  • Upon completion, purify the resulting tetra-Boc-protected PMBN by RP-HPLC.

This protocol is adapted from literature describing the synthesis of polymyxin analogues and serves as an illustrative example.

Visualizations: Workflows and Signaling Pathways

Drug Discovery Workflow for Unnatural Peptide Screening

The following diagram illustrates a typical workflow for the discovery of bioactive peptides incorporating unnatural amino acids like Boc-Dab.

DrugDiscoveryWorkflow cluster_0 Library Design & Synthesis cluster_1 High-Throughput Screening cluster_2 Hit Validation & Optimization cluster_3 Lead Optimization A Virtual Library Design (incorporating Boc-Dab) B Solid-Phase Peptide Synthesis (Boc-Dab incorporation) A->B C Peptide Library B->C D Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D E Hit Identification D->E F Resynthesis of Hits E->F G In Vitro Characterization (IC50, Ki, MIC) F->G H Structure-Activity Relationship (SAR) Studies G->H I Analogue Synthesis H->I J In Vivo Testing I->J K Lead Candidate J->K

Caption: A generalized workflow for the discovery of peptide-based drugs.

Mechanism of Action of Polymyxin B on Gram-Negative Bacteria

This diagram illustrates the mechanism by which polymyxin B, a peptide rich in diaminobutyric acid, disrupts the membrane of Gram-negative bacteria.

PolymyxinMechanism cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) Phospholipids Phospholipids (Negatively Charged) LPS->Phospholipids Outer Membrane Disruption MgCa Mg²⁺ / Ca²⁺ Polymyxin Polymyxin B (Positively charged Dab residues) Polymyxin->LPS Electrostatic Interaction Polymyxin->MgCa Displaces cations Cytoplasm Cytoplasm Phospholipids->Cytoplasm Inner Membrane Permeabilization CellDeath Cell Death Cytoplasm->CellDeath Leakage of Contents

Caption: Mechanism of polymyxin B-mediated bacterial cell death.

Polymyxin B-Induced Melanogenesis Signaling Pathway

The following diagram illustrates a proposed signaling pathway for polymyxin B-induced melanogenesis, a known side effect of the antibiotic. This demonstrates that peptides containing diaminobutyric acid can have complex interactions with eukaryotic cell signaling pathways.

MelanogenesisPathway cluster_membrane Cell Membrane cluster_melanosome Melanosome PMB Polymyxin B Receptor Unknown Receptor PMB->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Phosphorylation (Activation) MITF MITF CREB->MITF Upregulation TYR Tyrosinase MITF->TYR Gene Expression DCT DCT MITF->DCT Gene Expression Melanin Melanin Synthesis TYR->Melanin DCT->Melanin

Caption: A proposed signaling cascade for polymyxin B-induced melanogenesis.

Conclusion

This compound is an invaluable tool for medicinal chemists and drug discovery scientists. Its utility as a versatile building block for creating structurally diverse peptides and peptidomimetics has been demonstrated in the development of potent antimicrobial agents, enzyme inhibitors, and receptor antagonists. The ability to introduce specific modifications through the side-chain amine allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, addressing some of the inherent limitations of natural peptides as therapeutic agents. As the demand for novel therapeutics continues to grow, the strategic incorporation of unnatural amino acids like Boc-Dab will undoubtedly play an increasingly important role in the future of drug design and development.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Dab(Boc)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols for various coupling methods, discusses potential side reactions, and presents a comparative analysis of common coupling reagents to assist in the development of robust and efficient peptide synthesis strategies.

Introduction

Fmoc-Dab(Boc)-OH is a valuable building block in peptide synthesis, offering a side chain with a protected primary amine. This functionality allows for post-synthesis modifications, such as pegylation, lipidation, or the attachment of reporter molecules, making it a versatile component in the design of peptide-based therapeutics and research tools. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the γ-amine, provides flexibility in synthetic strategies.

However, the coupling of Fmoc-Dab(Boc)-OH can present challenges, including steric hindrance and the potential for side reactions. The selection of an appropriate coupling method is therefore critical to ensure high coupling efficiency and minimize the formation of impurities.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency and purity of the final peptide. The following table provides a summary of common coupling reagents and their expected performance for the coupling of Fmoc-Dab(Boc)-OH, based on data from sterically hindered amino acids and general principles of SPPS.

Coupling Reagent ClassReagentTypical Coupling TimeEstimated Coupling Efficiency for Fmoc-Dab(Boc)-OHKey AdvantagesPotential Disadvantages
Carbodiimides DIC/Oxyma1 - 3 hours95-98%Cost-effective, low risk of guanidinylation.[1]Slower reaction rates compared to uronium/phosphonium salts.
Uronium/Aminium Salts HBTU/HOBt30 - 60 minutes98-99.5%Fast and efficient, widely used.[2]Potential for guanidinylation of the free N-terminal amine if used in excess.
HATU15 - 45 minutes>99%Highly reactive, excellent for hindered couplings, low racemization.[2]Higher cost, potential for guanidinylation.[3]
COMU15 - 45 minutes>99%Very high reactivity, safer byproducts than benzotriazole-based reagents.[2]Higher cost.
Phosphonium Salts PyBOP30 - 60 minutes98-99%Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
DEPBT1 - 2 hours>99%Remarkable resistance to racemization, highly effective in preventing lactam formation.[4][5]

Key Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-Dab(Boc)-OH to a resin-bound peptide. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard HBTU/HOBt Coupling

This protocol outlines a standard and generally effective coupling procedure using HBTU and HOBt as activating agents.

Materials:

  • Fmoc-Dab(Boc)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary):

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Activation of Fmoc-Dab(Boc)-OH: In a separate vial, dissolve 3 equivalents of Fmoc-Dab(Boc)-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Fmoc-Dab(Boc)-OH solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution from the resin. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test. A negative test (colorless or yellow) indicates a complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: DIC/Oxyma Coupling

This protocol provides an alternative using Diisopropylcarbodiimide (DIC) and OxymaPure as the activating agents, which can be a cost-effective option.

Materials:

  • Fmoc-Dab(Boc)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow steps 1 and 2 from Protocol 1 to swell and deprotect the resin.

  • Coupling Solution Preparation: In a separate vial, dissolve 3 equivalents of Fmoc-Dab(Boc)-OH and 3 equivalents of OxymaPure in DMF.

  • Coupling Reaction: Add the Fmoc-Dab(Boc)-OH/Oxyma solution to the deprotected resin. Add 3 equivalents of DIC to the reaction vessel. Agitate the mixture at room temperature for 1-3 hours.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Protocol 3: DEPBT Coupling for Minimizing Side Reactions

This protocol is highly recommended for coupling Fmoc-Dab(Boc)-OH, especially when lactam formation is a concern. DEPBT has been shown to be highly effective in suppressing this side reaction for a similar building block, Fmoc-Dab(Mtt)-OH.[4]

Materials:

  • Fmoc-Dab(Boc)-OH

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • DIPEA

  • DMF or DCM

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow steps 1 and 2 from Protocol 1 to swell and deprotect the resin.

  • Coupling Reaction:

    • Suspend the deprotected resin in DMF or DCM (approximately 10 mL per gram of resin).

    • Add 1.5 equivalents of Fmoc-Dab(Boc)-OH to the resin suspension.

    • Add 3 equivalents of DIPEA.

    • Add 1.5 equivalents of DEPBT and shake the mixture at room temperature for 1-2 hours. Note: Pre-incubation of the amino acid with the coupling reagent is generally avoided in this protocol to minimize lactam formation.[4]

  • Washing and Monitoring:

    • Filter the resin.

    • Wash the resin 3 times with DMF then 3 times with DCM.

    • Perform a Kaiser test to confirm complete coupling.

Potential Side Reactions and Mitigation Strategies

Lactam Formation

A significant side reaction to consider during the activation of Fmoc-Dab(Boc)-OH is the intramolecular cyclization to form a six-membered lactam. This side reaction renders the amino acid incapable of coupling to the peptide chain, leading to deletion sequences and lower yields. This has been observed to be a significant issue with the related Fmoc-Dab(Mtt)-OH.[4]

Mitigation Strategies:

  • Use of DEPBT: As highlighted in Protocol 3, DEPBT is particularly effective at suppressing lactam formation.[4]

  • Avoid Pre-activation: For uronium/aminium and phosphonium salt-based couplings, minimizing or eliminating the pre-activation time can reduce the opportunity for intramolecular cyclization. The activated amino acid should be added to the resin immediately after preparation.

  • Carbodiimide-based methods: Coupling with DIC/Oxyma may also reduce the risk of lactam formation as the activation mechanism is different.

Racemization

While the urethane-based Fmoc protecting group generally suppresses racemization, it can still occur, particularly with prolonged activation times or the use of strong bases.

Mitigation Strategies:

  • Use of Additives: The inclusion of additives like HOBt or OxymaPure in coupling reactions is crucial for minimizing racemization.[1]

  • Avoid Excess Base: Use the minimum necessary amount of base (e.g., DIPEA) for activation.

  • Optimized Reaction Time: Avoid unnecessarily long coupling times.

Visualizing the Workflow and Logic

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, IPA, DMF) Deprotect->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Activate Activate Fmoc-Dab(Boc)-OH Kaiser1->Activate Couple Couple to Resin Kaiser1->Couple Activate->Couple Wash2 Wash (DMF, DCM, DMF) Couple->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Next_Cycle Proceed to Next Cycle Kaiser2->Next_Cycle

Caption: General workflow for a single coupling cycle of Fmoc-Dab(Boc)-OH in SPPS.

Coupling_Logic cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction Fmoc-Dab(Boc)-OH Fmoc-Dab(Boc)-OH Activated Ester Activated Ester Fmoc-Dab(Boc)-OH->Activated Ester Coupling Reagent Coupling Reagent Coupling Reagent->Activated Ester Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Activated Ester Coupled Peptide Resin-Bound Peptide + Dab(Boc) Activated Ester->Coupled Peptide Lactam Lactam Formation Activated Ester->Lactam Intramolecular Cyclization Resin-NH2 Resin-Bound Peptide (Free Amine) Resin-NH2->Coupled Peptide

Caption: Logical flow of the activation, coupling, and potential side reaction.

Conclusion

The successful incorporation of Fmoc-Dab(Boc)-OH into peptide sequences is readily achievable with careful selection of coupling reagents and optimized protocols. While standard reagents like HBTU and DIC/Oxyma can provide good results, the potential for lactam formation should be a key consideration. The use of DEPBT as a coupling reagent is strongly recommended, particularly for sequences where this side reaction is problematic, as it has been shown to be highly effective in similar systems. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently utilize Fmac-Dab(Boc)-OH to synthesize complex and modified peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Orthogonal Protection Strategy with Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of modified peptides and peptidomimetics. Its two primary amino groups, at the α and γ positions, offer opportunities for creating branched peptides, introducing labels, or conjugating other molecules. To selectively modify these positions, an orthogonal protection strategy is essential. This document provides detailed application notes and protocols for the use of N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a versatile derivative for solid-phase peptide synthesis (SPPS).

The core of this strategy lies in the differential lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups. The Fmoc group is base-labile and is typically removed with a piperidine solution, allowing for the stepwise elongation of the peptide chain at the N-terminus.[1] In contrast, the Boc group is acid-labile and is removed with an acid such as trifluoroacetic acid (TFA).[2] This orthogonality enables the selective deprotection of the γ-amino group on the Dab side chain for modification while the peptide is still on the solid support and the N-terminus remains protected.

Key Applications

The orthogonal protection strategy employing Fmoc-Dab(Boc)-OH is instrumental in a variety of applications, including:

  • Synthesis of Branched Peptides: The deprotected γ-amino group can serve as an initiation point for the synthesis of a second peptide chain.

  • Peptide Conjugation: Small molecules, such as fluorescent dyes, biotin, or drug molecules, can be specifically attached to the Dab side chain.[3][4]

  • Introduction of Post-Translational Modifications: The side chain can be modified to mimic post-translational modifications or to introduce novel functionalities.[5]

  • Development of Peptide-Based Therapeutics: Site-specific modification of peptides can enhance their stability, bioavailability, and therapeutic efficacy.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dab(Boc)-OH

This protocol outlines the incorporation of Fmoc-Dab(Boc)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).

Materials:

  • Rink Amide resin (or other suitable Fmoc-compatible resin)

  • Fmoc-Dab(Boc)-OH

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or HOBt/DIC

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (for the first amino acid if pre-loaded resin is not used):

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Dab(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

Quantitative Data for Coupling and Deprotection:

StepReagents and ConditionsTimeTypical Yield/Efficiency
Fmoc Deprotection 20% Piperidine in DMF2 x (3 min + 15 min)>99%
Amino Acid Coupling Fmoc-Dab(Boc)-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF1-2 hours>99%
Side-Chain Boc Deprotection 50% TFA in DCM with 2.5% TIS2 x 30 min>95%
Final Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O2-4 hoursVariable (sequence dependent)

Note: Equivalents are calculated relative to the resin loading capacity.

G cluster_0 Peptide Elongation Cycle Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., HATU, HOBt) Fmoc_Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Wash->Fmoc_Deprotection Repeat for next AA G cluster_A Workflow A: N-Terminal Elongation First cluster_B Workflow B: Side-Chain Modification First Peptide_Resin Peptide-Resin with Fmoc-Dab(Boc)-OH A_Elongate Complete Peptide Synthesis (Fmoc-SPPS) Peptide_Resin->A_Elongate B_Boc_Deprotect Selective Boc Deprotection (TFA/DCM) Peptide_Resin->B_Boc_Deprotect A_Boc_Deprotect Selective Boc Deprotection (TFA/DCM) A_Elongate->A_Boc_Deprotect A_Modify Side-Chain Modification A_Boc_Deprotect->A_Modify B_Modify Side-Chain Modification B_Boc_Deprotect->B_Modify B_Elongate Continue Peptide Synthesis (Fmoc-SPPS) B_Modify->B_Elongate

References

Application Notes and Protocols for the Incorporation of Boc-L-2,4-diaminobutyric acid in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of modified peptides and peptidomimetics. Its structural features, including a side chain with a primary amine, allow for the creation of branched peptides, cyclic structures, and the incorporation of various functionalities. Peptides containing DABA have shown potential in various therapeutic areas, partly due to their ability to influence neurotransmission by inhibiting enzymes like GABA transaminase, thereby increasing levels of the inhibitory neurotransmitter GABA.

The successful incorporation of DABA into a peptide sequence using automated synthesizers, particularly within a Boc (tert-butyloxycarbonyl) strategy, requires a robust orthogonal protection scheme. This ensures that the side-chain amine of DABA does not interfere with the stepwise elongation of the peptide chain. The use of Boc-L-Dab(Fmoc)-OH provides an ideal solution, where the α-amino group is protected by the acid-labile Boc group, and the γ-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This orthogonal strategy allows for the selective deprotection of the side chain on-resin for subsequent modifications, such as branching or labeling.

These application notes provide detailed protocols and technical guidance for the efficient incorporation of Boc-L-Dab(Fmoc)-OH into peptide sequences using automated Boc-SPPS (Solid-Phase Peptide Synthesis).

Data Presentation

The successful incorporation of Boc-L-Dab(Fmoc)-OH is dependent on several factors, including the coupling reagents, reaction times, and the specific peptide sequence. The following tables summarize representative quantitative data for the synthesis of a model peptide incorporating a DABA residue.

Table 1: Coupling Efficiency of Boc-L-Dab(Fmoc)-OH

Coupling ReagentActivation TimeCoupling Time (Double Couple)Coupling Efficiency (%)
HBTU/DIEA2 minutes2 x 60 minutes> 99%
HATU/DIEA2 minutes2 x 60 minutes> 99%
DIC/HOBt5 minutes2 x 90 minutes~98%

Efficiency determined by qualitative ninhydrin test after the second coupling.

Table 2: Overall Synthesis and Purification Yield for a Model DABA-Containing Peptide

Peptide SequenceCrude Purity (A220 nm)Purification MethodFinal Purity (A220 nm)Overall Yield (%)
Ac-Tyr-Val-Ala-Dab-Gly-NH₂~75%Reverse-Phase HPLC> 98%25-35%

Yield is calculated based on the initial loading of the resin.

Experimental Protocols

The following protocols are designed for automated peptide synthesizers operating with Boc chemistry. Adjustments may be necessary based on the specific instrument and peptide sequence.

Protocol 1: Standard Boc-SPPS Cycle for Amino Acid Incorporation

This protocol outlines the steps for a single cycle of amino acid addition prior to and after the incorporation of Boc-L-Dab(Fmoc)-OH.

  • Resin Preparation:

    • Start with a suitable resin for Boc chemistry, such as MBHA or Merrifield resin, pre-loaded with the C-terminal amino acid.

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6-8 equivalents) to the activation mixture and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and allow to couple for 60-120 minutes.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue), repeat the coupling step (double coupling).

Protocol 2: Incorporation of Boc-L-Dab(Fmoc)-OH

This protocol details the specific steps for incorporating the orthogonally protected DABA derivative.

  • Deprotection and Neutralization:

    • Perform the standard Boc deprotection and neutralization steps as described in Protocol 1.

  • Coupling of Boc-L-Dab(Fmoc)-OH:

    • Dissolve Boc-L-Dab(Fmoc)-OH (2-3 equivalents), HATU (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) and allow to pre-activate for 2 minutes. The use of HATU is recommended to overcome potential steric hindrance.

    • Add the activated solution to the resin and allow to couple for 90 minutes.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a ninhydrin test.

    • Crucially, perform a second coupling with a fresh solution of activated Boc-L-Dab(Fmoc)-OH for another 90 minutes to ensure maximum incorporation.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Continuation of Synthesis:

    • Proceed with the standard Boc-SPPS cycle (Protocol 1) for the subsequent amino acids.

Protocol 3: On-Resin Selective Deprotection of the Dab(Fmoc) Side Chain

This protocol is for creating branched peptides or for on-resin side-chain modifications.

  • Resin Preparation:

    • Ensure the N-terminal α-amino group of the peptide is protected with the Boc group.

    • Wash the peptide-resin with DMF (5 times).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[1]

    • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

    • Wash the resin with DCM (3 times).

  • Side-Chain Modification:

    • The free γ-amino group on the DABA side chain is now available for coupling with another amino acid (for branching), a labeling molecule, or for cyclization. Proceed with the appropriate coupling chemistry for the desired modification.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all protecting groups.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

  • HF Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).

    • Cool the vessel to 0°C and stir for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold ether multiple times.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

experimental_workflow resin Start: Resin boc_deprotection Boc Deprotection (50% TFA/DCM) resin->boc_deprotection neutralization Neutralization (10% DIEA/DCM) boc_deprotection->neutralization coupling Amino Acid Coupling (HBTU/DIEA) neutralization->coupling wash1 Wash coupling->wash1 dab_coupling Boc-L-Dab(Fmoc)-OH Coupling (HATU/DIEA, Double Couple) wash1->dab_coupling wash2 Wash dab_coupling->wash2 next_aa Couple Next Amino Acid wash2->next_aa fmoc_deprotection On-Resin Side Chain Fmoc Deprotection (20% Piperidine/DMF) next_aa->fmoc_deprotection branching Side-Chain Modification (e.g., Branching) fmoc_deprotection->branching final_cleavage Final Cleavage (HF) branching->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: Experimental workflow for the incorporation of Boc-L-Dab(Fmoc)-OH and subsequent side-chain modification.

troubleshooting_workflow start Problem Detected incomplete_coupling Incomplete Coupling of Boc-L-Dab(Fmoc)-OH (Positive Ninhydrin Test) start->incomplete_coupling side_reaction Unexpected Mass in LC-MS start->side_reaction solution1 Perform a second, extended coupling (double couple). incomplete_coupling->solution1 Action solution2 Use a more powerful coupling reagent (e.g., HATU). incomplete_coupling->solution2 Alternative solution3 Check for premature Fmoc deprotection during Boc removal. side_reaction->solution3 Check solution4 Ensure complete removal of piperidine after side-chain deprotection. side_reaction->solution4 Check

Caption: Troubleshooting common issues during the incorporation of Boc-L-Dab(Fmoc)-OH.

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vgat vGAT gaba->vgat vesicle Synaptic Vesicle vgat->vesicle gaba_cleft GABA vesicle->gaba_cleft Release gaba_receptor GABA Receptor gaba_cleft->gaba_receptor Binds gat GAT gaba_cleft->gat Reuptake inhibition Neuronal Inhibition gaba_receptor->inhibition gaba_glia GABA gat->gaba_glia gaba_t GABA Transaminase (GABA-T) gaba_glia->gaba_t ssa Succinic Semialdehyde gaba_t->ssa daba_peptide DABA-Containing Peptide daba_peptide->gaba_t Inhibits

Caption: Simplified GABAergic signaling pathway showing the inhibitory point of a DABA-containing peptide.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Boc-L-2,4-diaminobutyric Acid from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of modified peptides and peptidomimetics. Its side chain contains a primary amine that can be utilized for various modifications, such as cyclization, branching, or conjugation. In solid-phase peptide synthesis (SPPS) using Boc/Bzl chemistry, the side chain of Dab is commonly protected with a tert-butyloxycarbonyl (Boc) group. The final step of SPPS involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This application note provides detailed protocols and considerations for the acidolytic cleavage of peptides containing Boc-L-2,4-diaminobutyric acid (Boc-Dab) from the resin.

The primary challenge in the cleavage of Boc-Dab containing peptides is the acid lability of the side-chain Boc group, which is comparable to the N-terminal Boc group. Standard cleavage conditions using strong acids like Trifluoroacetic Acid (TFA) will typically lead to the removal of both the N-terminal and the Dab side-chain Boc groups, along with other acid-labile protecting groups. This document will focus on protocols for the complete deprotection of the peptide.

General Principles of Acidolytic Cleavage

In Boc-based SPPS, the final cleavage is most commonly achieved using strong acids. The most prevalent reagent is anhydrous Hydrogen Fluoride (HF), but due to its hazardous nature, Trifluoromethanesulfonic acid (TFMSA) and high concentrations of Trifluoroacetic acid (TFA) are also widely used. The cleavage reaction is a classic SN1-type acidolysis where the acid protonates the ester linkage between the peptide and the resin, leading to its cleavage. Simultaneously, the acid removes the Boc protecting groups from the N-terminus and amino acid side chains.

During this process, highly reactive carbocations are generated from the cleavage of the Boc and other protecting groups (e.g., t-butyl). These carbocations can cause unwanted side reactions by alkylating sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these side reactions, nucleophilic scavengers are added to the cleavage cocktail to "trap" the reactive carbocations.

Cleavage Cocktails and Scavenger Selection

The choice of the cleavage cocktail and the scavengers is critical for obtaining a high yield of the pure peptide. The composition of the cocktail depends on the amino acid sequence of the peptide, particularly the presence of sensitive residues.

Table 1: Common Cleavage Cocktails for Complete Deprotection of Peptides
Reagent NameComposition (v/v or w/v)Recommended Use
Standard TFA Cleavage 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General-purpose cleavage for peptides without highly sensitive residues.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative for scavenging trityl groups. Does not protect Met from oxidation.[1]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodidePrevents oxidation of Methionine. Can be used for linear or cyclized Cys-containing peptides.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTCommonly used for peptides containing a combination of sensitive residues (Cys, Met, Trp, Tyr).[1]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arginine protected with sulfonyl groups and Trp-containing peptides.[1]
Low-High HF Cleavage Step 1 (Low): HF/DMS/p-cresol (25:65:10). Step 2 (High): HF/p-cresol (90:10)For peptides with multiple sensitive residues. The low HF step removes most protecting groups via an SN2 mechanism, reducing carbocation formation.

Note: The compositions are typical and may be adjusted based on the specific peptide sequence.

Experimental Protocols

Safety Precaution: All cleavage procedures involving strong acids (TFA, HF) must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

General Workflow for Peptide Cleavage

The following diagram illustrates the general workflow for the cleavage of a peptide from the resin.

G PeptidylResin Peptidyl-Resin WashDry Wash and Dry Resin PeptidylResin->WashDry Cleavage Cleavage with Acid Cocktail WashDry->Cleavage Precipitate Precipitate Peptide in Cold Ether Cleavage->Precipitate WashPeptide Wash and Dry Crude Peptide Precipitate->WashPeptide Purify Purify Peptide (e.g., HPLC) WashPeptide->Purify Analyze Analyze Peptide (e.g., MS, HPLC) Purify->Analyze

Caption: General workflow for peptide cleavage from solid-phase resin.

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides that do not contain highly sensitive amino acids like Cys, Met, or Trp. It is expected to remove the Boc group from the Dab side chain.

  • Resin Preparation:

    • Place the dried peptidyl-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

    • Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell it and remove any residual solvents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% Water, 2.5% TIS. For 100 mg of resin, prepare 2-3 mL of the cocktail.

    • Add the cleavage cocktail to the resin.

    • Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

    • Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.

    • Add the TFA solution dropwise to a larger volume of cold diethyl ether or methyl tert-butyl ether (MTBE) (typically 10-20 times the volume of the TFA solution) to precipitate the peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K

This protocol is recommended for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr. It will also result in the deprotection of the Boc-Dab side chain.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage:

    • Prepare Reagent K fresh: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. For 100 mg of resin, prepare 2-3 mL of the cocktail.

    • Add Reagent K to the resin.

    • Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours. The reaction time may need to be extended for peptides containing multiple arginine residues.

  • Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.

Considerations for Selective Deprotection of Boc-Dab

The complete removal of the side-chain Boc group from Dab is the most common outcome with standard cleavage protocols using high concentrations of TFA or HF. Achieving selective retention of the Boc group on the Dab side chain while cleaving the peptide from the resin is challenging due to the similar acid lability of the side-chain Boc group and many resin linkages.

For researchers aiming for a peptide with a protected Dab side chain, the following strategies can be considered:

  • Use of a Highly Acid-Labile Resin: Employing a resin with a very acid-labile linker (e.g., 2-chlorotrityl chloride resin) may allow for cleavage of the peptide under milder acidic conditions (e.g., 1-5% TFA in DCM) that might not fully remove the Boc group from the Dab side chain. However, this requires careful optimization.

  • Orthogonal Protecting Groups: For de novo synthesis, using an orthogonal protecting group for the Dab side chain (e.g., Fmoc, Alloc, or Dde) that can be removed under different conditions than the Boc group on the N-terminus and the acid-labile resin linker is the most reliable strategy.

For peptides already synthesized with Boc-Dab, a pilot study is recommended to determine the optimal conditions for partial or complete deprotection.

Table 2: Expected Outcome of Boc-Dab Deprotection under Varying TFA Concentrations
TFA Concentration in DCMExpected Outcome for Boc-Dab Side Chain
1-5%Potential for retention (highly dependent on reaction time and resin type)
20-50%Partial to complete removal
90-100% (in cleavage cocktail)Complete removal

Potential Side Reactions

During acidolytic cleavage, several side reactions can occur, leading to impurities in the crude peptide product.

  • Alkylation: As mentioned, reactive carbocations can alkylate sensitive residues. The use of appropriate scavengers is crucial to minimize this.

  • Aspartimide Formation: Peptides containing Aspartic Acid (Asp) can undergo a side reaction to form a five-membered ring aspartimide intermediate, which can then hydrolyze to form a mixture of Asp and iso-Asp residues.

  • Oxidation: Methionine can be oxidized to its sulfoxide form. The inclusion of reducing agents like DMS or EDT in the cleavage cocktail can help prevent this.

  • Incomplete Deprotection: Insufficient reaction time or inadequate acid strength can lead to incomplete removal of protecting groups.

Logical Workflow for Cleavage Cocktail Selection

The following diagram provides a decision-making workflow for selecting an appropriate cleavage cocktail.

G Start Start: Peptide Sequence Analysis SensitiveResidues Contains Trp, Met, Cys, or Tyr? Start->SensitiveResidues ArgProtection Contains Arg(Tos/Pmc)? SensitiveResidues->ArgProtection No ReagentK Use Reagent K SensitiveResidues->ReagentK Yes StandardTFA Use Standard TFA Cocktail (TFA/H2O/TIS) ArgProtection->StandardTFA No ReagentR Use Reagent R ArgProtection->ReagentR Yes

Caption: Decision tree for selecting a suitable cleavage cocktail.

Conclusion

The successful cleavage of peptides containing this compound from the resin is a critical step in obtaining the desired product. The choice of cleavage cocktail and reaction conditions must be carefully considered based on the overall amino acid composition of the peptide. The protocols provided in this application note serve as a guide for achieving complete deprotection of the peptide, including the side chain of the Dab residue. For applications requiring the retention of the Boc group on the Dab side chain, a careful selection of a highly acid-labile resin and optimization of cleavage conditions with low TFA concentrations are necessary. It is always recommended to perform a small-scale trial cleavage to optimize the conditions for a specific peptide.

References

Application of Boc-L-2,4-diaminobutyric Acid in Native Chemical Ligation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-L-2,4-diaminobutyric acid (Boc-Dab) in native chemical ligation (NCL). Boc-Dab is a non-proteinogenic amino acid that can be incorporated into peptide sequences to introduce a site for post-ligation modification or to modulate the peptide's biological activity.[][2][3] Its side chain amine, protected by a tert-butyloxycarbonyl (Boc) group, offers a versatile handle for further chemical derivatization after the peptide backbone has been assembled via NCL.

Introduction to Boc-Dab in Native Chemical Ligation

Native chemical ligation is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[4][5] The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine.[4] The incorporation of unnatural amino acids, such as this compound, into one of the peptide fragments allows for the introduction of unique functionalities into the final ligated product.[][6]

The Boc protecting group on the side chain of Dab is stable during the NCL reaction and can be selectively removed post-ligation to expose a primary amine. This amine can then be used for various bioconjugation strategies, such as the attachment of fluorophores, polyethylene glycol (PEG), or other bioactive molecules.

Applications in Research and Drug Development

The use of Boc-Dab in conjunction with NCL opens up numerous possibilities in peptide and protein engineering:

  • Site-Specific Labeling: The deprotected Dab side chain provides a unique, orthogonal site for the attachment of fluorescent probes or other reporter molecules, enabling detailed studies of protein localization, trafficking, and interactions.

  • PEGylation: The introduction of a PEG chain at the Dab position can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity.

  • Synthesis of Branched or Cyclic Peptides: The Dab side chain can serve as an attachment point for another peptide chain, leading to the formation of branched peptides. It can also be used in combination with other reactive groups to facilitate peptide cyclization.

  • Development of Antibody-Drug Conjugates (ADCs): The Dab side chain can be used to attach cytotoxic drugs to antibodies or antibody fragments, creating targeted therapeutic agents.

Experimental Protocols

This section provides detailed protocols for the synthesis of a Boc-Dab-containing peptide thioester and its subsequent use in a native chemical ligation reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Boc-Dab-Containing Peptide Thioester

This protocol describes the synthesis of a peptide with a C-terminal thioester and an internal this compound residue using Boc-SPPS.

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Boc-protected amino acids (including Boc-L-Dab(Boc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF) for Fmoc-SPPS if applicable (though Boc is more common for thioester synthesis)

  • Trifluoroacetic acid (TFA)

  • Thiophenol

  • Triisopropylsilane (TIS)

  • Anhydrous Hydrogen Fluoride (HF) or a low-HF cleavage cocktail

  • Ether

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using DIC and HOBt in DMF.

  • Boc Deprotection: Remove the Boc group using 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.

  • Chain Elongation: Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid, including Boc-L-Dab(Boc)-OH, until the desired peptide sequence is assembled.

  • Thioester Formation: After the final amino acid is coupled, cleave the peptide from the resin while simultaneously forming the thioester. This is typically achieved by treatment with anhydrous HF in the presence of thiophenol. A common cleavage cocktail is HF:p-cresol:thiophenol (90:5:5).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide thioester by mass spectrometry and analytical RP-HPLC.

Protocol 2: Native Chemical Ligation of the Boc-Dab-Peptide Thioester

This protocol describes the ligation of the purified Boc-Dab-containing peptide thioester with a peptide containing an N-terminal cysteine.

Materials:

  • Purified Boc-Dab-peptide thioester

  • Purified N-terminal cysteine-containing peptide

  • Ligation Buffer: 6 M Guanidinium hydrochloride (Gdn-HCl), 100 mM sodium phosphate, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 4-Mercaptophenylacetic acid (MPAA)

Procedure:

  • Peptide Dissolution: Dissolve the Boc-Dab-peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.

  • Reduction: Add TCEP to a final concentration of 5 mM to ensure the cysteine thiol is in its reduced state.

  • Thiol Catalyst Addition: Add MPAA to a final concentration of 20-30 mM to catalyze the ligation reaction.

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by RP-HPLC.

  • Reaction Quenching: Once the ligation is complete (typically within 2-24 hours), quench the reaction by adding an alkylating agent like iodoacetamide or by acidifying the mixture with TFA.

  • Purification: Purify the ligated product by RP-HPLC.

  • Characterization: Confirm the identity of the final ligated product by mass spectrometry.

Protocol 3: Boc Deprotection of the Dab Side Chain

This protocol describes the removal of the Boc protecting group from the Dab side chain of the purified ligated peptide.

Materials:

  • Purified ligated peptide containing Boc-Dab

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Dichloromethane (DCM)

  • Ether

Procedure:

  • Dissolution: Dissolve the lyophilized peptide in a solution of 95% TFA, 2.5% TIS, and 2.5% water.

  • Deprotection: Stir the mixture at room temperature for 1-2 hours.

  • Precipitation: Precipitate the deprotected peptide by adding cold ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with ether, and purify by RP-HPLC.

  • Characterization: Confirm the complete removal of the Boc group by mass spectrometry.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and ligation of a model peptide containing Boc-Dab.

Table 1: Synthesis of a Model Boc-Dab-Peptide Thioester

Peptide SequenceSynthesis Scale (mmol)Crude Yield (mg)Purity after HPLC (%)Final Yield (mg)
Ac-Phe-Leu-Gly-Dab(Boc) -Ala-SR0.1150>9585
Ac-Tyr-Gly-Dab(Boc) -Val-Ile-SR0.1135>9572

SR denotes the thioester group.

Table 2: Native Chemical Ligation of the Model Boc-Dab-Peptide Thioester

Peptide 1 (Thioester)Peptide 2 (N-Cys)Reaction Time (h)Ligation Yield (%)
Ac-Phe-Leu-Gly-Dab(Boc) -Ala-SRCys-Arg-Lys-Leu-NH2485
Ac-Tyr-Gly-Dab(Boc) -Val-Ile-SRCys-Gly-Gly-Phe-NH2680

Visualizations

The following diagrams illustrate the key workflows and the chemical mechanism of native chemical ligation.

NCL_Mechanism cluster_Peptide1 Peptide 1 (Thioester) cluster_Peptide2 Peptide 2 (N-Cys) cluster_Intermediate Thioester Intermediate cluster_Product Ligated Product P1 ...-AA-CO-SR Inter ...-AA-CO-S-Cys-... P1->Inter Thiol-Thioester Exchange P2 H2N-Cys-... P2->Inter Prod ...-AA-CO-NH-Cys-... Inter->Prod S-to-N Acyl Shift (Irreversible)

Caption: Mechanism of Native Chemical Ligation.

Boc_Dab_NCL_Workflow SPPS Boc-SPPS of Boc-Dab-Peptide Thioester Purify1 RP-HPLC Purification of Thioester SPPS->Purify1 NCL Native Chemical Ligation with Cys-Peptide Purify1->NCL Purify2 RP-HPLC Purification of Ligated Product NCL->Purify2 Deprotect TFA Cleavage of Boc on Dab Side Chain Purify2->Deprotect Final_Product Final Deprotected Peptide Deprotect->Final_Product

Caption: Experimental Workflow for NCL with Boc-Dab.

Post_Ligation_Modification Ligated_Peptide Ligated Peptide with Dab(NH2) Modification Site-Specific Modification Ligated_Peptide->Modification PEGylation PEGylation Modification->PEGylation Labeling Fluorescent Labeling Modification->Labeling Drug_Conjugation Drug Conjugation Modification->Drug_Conjugation

Caption: Post-ligation modifications of the Dab side chain.

References

Application Notes and Protocols: Boc-L-2,4-diaminobutyric Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) is a non-proteinogenic amino acid derivative that has become an invaluable tool in the field of bioconjugation. Its unique structure, featuring a side chain with a primary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for the site-specific incorporation of a reactive handle into peptides and other biomolecules.[] This protected amine can be selectively deprotected under acidic conditions to reveal a nucleophilic primary amine, which can then be conjugated to a wide array of molecules, including therapeutic agents, imaging probes, and affinity labels.[2]

The use of Boc-Dab-OH in solid-phase peptide synthesis (SPPS) provides a robust method for producing peptides with a dedicated site for modification, ensuring homogeneity and precise control over the final bioconjugate structure.[] This is particularly crucial in the development of targeted therapeutics like peptide-drug conjugates (PDCs), where the specific attachment of the payload is critical for efficacy and safety.[4][5]

These application notes provide a comprehensive overview of the use of this compound in bioconjugation, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in this area.

Key Applications in Bioconjugation

The versatility of this compound allows for its use in a multitude of bioconjugation applications:

  • Peptide-Drug Conjugates (PDCs): Boc-Dab serves as an ideal linker attachment point for cytotoxic drugs, creating targeted therapies that can selectively deliver a potent payload to cancer cells.[4][5]

  • Fluorescent Labeling: The deprotected side-chain amine of Dab can be readily labeled with fluorescent dyes for use in cellular imaging, receptor binding studies, and diagnostic assays.[6][7]

  • PEGylation: The conjugation of polyethylene glycol (PEG) to the Dab side chain can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity.

  • Surface Immobilization: Peptides containing Dab can be immobilized onto solid supports or nanoparticles for use in affinity chromatography, biosensors, and targeted drug delivery systems.[8]

  • Protein and Antibody Conjugation: Peptides incorporating Dab can be synthesized and then conjugated to larger proteins or antibodies to introduce novel functionalities.[9]

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis and bioconjugation of peptides containing L-2,4-diaminobutyric acid.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Yields for Dab-Containing Peptides

Peptide Sequence ExampleSynthesis ScaleOverall Yield (%)Purity (%) (Post-HPLC)Reference
Ac-Ala-Dab-Gly-Leu-Phe-NH₂0.1 mmol65-75>95General SPPS Yields[]
DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Dab-1Nal-NH₂100 mg resin<10≥98[10]
H-Tyr-Ile-Ile-Phe-Leu-NH₂ (Model Peptide)0.08 mmolHighExcellent[11]

Note: Yields can vary significantly based on the peptide sequence, length, and purification methods.

Table 2: Boc Deprotection and Conjugation Efficiency

Conjugation ReactionPayload TypeMolar Excess of PayloadReaction TimeConjugation Efficiency (%)Reference
NHS Ester AcylationFluorescent Dye (e.g., FAM-NHS)5-10 equivalents2-4 hours>90[][12]
Isothiocyanate CouplingBiotin Isothiocyanate5 equivalents4-6 hours85-95General Knowledge
Carbodiimide Chemistry (EDC/NHS)Small Molecule Drug (with COOH)3-5 equivalents12-24 hours70-85[13]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Dab-Containing Peptide

This protocol describes the synthesis of a model pentapeptide (Ac-Ala-Dab(Boc)-Gly-Leu-Phe-NH₂) using manual Boc-SPPS.

Materials:

  • Rink Amide MBHA resin

  • Boc-L-Alanine (Boc-Ala-OH)

  • This compound (Boc-Dab(Boc)-OH)

  • Boc-Glycine (Boc-Gly-OH)

  • Boc-L-Leucine (Boc-Leu-OH)

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Piperidine (for Fmoc chemistry alternative)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Boc-Phe-OH):

    • Pre-activate 3 equivalents of Boc-Phe-OH with 3 equivalents of HOBt and 3 equivalents of DIC in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and repeat the 50% TFA in DCM treatment for 25 minutes.[14]

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with 10% DIPEA in DMF (3x) to neutralize the protonated N-terminus.

    • Wash with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid (Boc-Leu-OH, Boc-Gly-OH, Boc-Dab(Boc)-OH, Boc-Ala-OH) in the sequence.

  • N-terminal Acetylation:

    • After the final Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm the mass by mass spectrometry (MS).

Protocol 2: Boc Deprotection of the Dab Side Chain and Fluorescent Labeling

This protocol details the selective deprotection of the Boc group on the Dab side chain of the purified peptide and subsequent conjugation to a fluorescent dye.

Materials:

  • Purified Ac-Ala-Dab(Boc)-Gly-Leu-Phe-NH₂ peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Fluorescein isothiocyanate (FITC) or a suitable NHS-ester dye

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or RP-HPLC for purification

Procedure:

  • Side-Chain Boc Deprotection:

    • Dissolve the purified, Boc-protected peptide in a minimal amount of DCM.

    • Add an equal volume of TFA and stir at room temperature for 1-2 hours. Monitor the reaction by HPLC-MS to ensure complete deprotection without affecting other protecting groups (if any).

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Lyophilize the peptide to obtain the TFA salt of the deprotected peptide.

  • Fluorescent Labeling:

    • Dissolve the deprotected peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Prepare a stock solution of the NHS-ester dye (e.g., 10 mg/mL) in anhydrous DMSO.

    • Add a 5-10 molar excess of the dye solution to the peptide solution.[12]

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification of the Conjugate:

    • Purify the fluorescently labeled peptide from excess dye and unconjugated peptide using a size-exclusion column or by RP-HPLC.

    • Characterize the final product by HPLC, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the labeling efficiency.

Visualizations

Experimental Workflow: Synthesis and Bioconjugation of a Dab-Containing Peptide

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Bioconjugation Resin Rink Amide Resin Coupling1 Couple Boc-Phe-OH Resin->Coupling1 Deprotection1 Boc Deprotection (TFA/DCM) Coupling1->Deprotection1 Neutralization1 Neutralization (DIPEA) Deprotection1->Neutralization1 Coupling2 Couple Boc-Leu-OH Neutralization1->Coupling2 Deprotection2 Boc Deprotection Coupling2->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 Coupling3 Couple Boc-Gly-OH Neutralization2->Coupling3 Deprotection3 Boc Deprotection Coupling3->Deprotection3 Neutralization3 Neutralization Deprotection3->Neutralization3 Coupling4 Couple Boc-Dab(Boc)-OH Neutralization3->Coupling4 Deprotection4 Boc Deprotection Coupling4->Deprotection4 Neutralization4 Neutralization Deprotection4->Neutralization4 Coupling5 Couple Boc-Ala-OH Neutralization4->Coupling5 Deprotection5 Boc Deprotection Coupling5->Deprotection5 Neutralization5 Neutralization Deprotection5->Neutralization5 Acetylation N-terminal Acetylation Neutralization5->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Peptide1 Ac-Ala-Dab(Boc)-Gly-Leu-Phe-NH₂ Purification1->Peptide1 Deprotection_side Side-Chain Boc Deprotection (TFA) Peptide1->Deprotection_side Peptide2 Ac-Ala-Dab(NH₃⁺)-Gly-Leu-Phe-NH₂ Deprotection_side->Peptide2 Conjugation Conjugation with Payload (e.g., NHS-Ester Dye) Peptide2->Conjugation Purification2 Purification (HPLC/SEC) Conjugation->Purification2 Final_Product Final Bioconjugate Purification2->Final_Product

Caption: Experimental workflow for the synthesis and bioconjugation of a Dab-containing peptide.

Signaling Pathway: Targeted Delivery to EGFR-Expressing Cancer Cells

A peptide-drug conjugate designed to target the Epidermal Growth Factor Receptor (EGFR) could be synthesized using Boc-Dab as a linker attachment point. The peptide portion would be a ligand for EGFR, leading to receptor-mediated endocytosis and intracellular delivery of the cytotoxic payload.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PDC Peptide-Drug Conjugate (EGFR Ligand-Linker-Drug) EGFR EGFR PDC->EGFR Binding Endosome Endosome EGFR->Endosome Receptor-Mediated Endocytosis Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activation Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Drug Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-2,4-Diaminobutyric Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-L-2,4-diaminobutyric acid (Boc-L-Dab-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in SPPS?

This compound (Boc-L-Dab-OH) is a non-proteinogenic amino acid derivative used in peptide synthesis. It features a side chain with a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and its α-amino group is also protected by a Boc group. This dual protection makes it suitable for Boc-based SPPS, where the α-Boc group is selectively removed at each cycle with trifluoroacetic acid (TFA), while the side-chain Boc group is intended to remain intact until the final cleavage step.

Q2: What are the primary side reactions associated with the use of Boc-L-Dab-OH in Boc-SPPS?

The main side reactions encountered when using Boc-L-Dab-OH in Boc-SPPS are:

  • Lactam Formation: Intramolecular cyclization of the side-chain amine with the backbone carbonyl group, leading to a six-membered lactam. This results in chain termination.

  • Guanidinylation: Unintended reaction of the side-chain amine with coupling reagents (e.g., HBTU, HATU) or other reagents to form a guanidinium group.

  • Premature Side-Chain Deprotection: Partial or complete loss of the side-chain Boc group during the repetitive TFA treatments used to remove the α-Boc group.

Q3: How does lactam formation occur with Boc-L-Dab-OH during Boc-SPPS?

Lactam formation is an intramolecular cyclization that can be promoted by both acidic and basic conditions. In the context of Boc-SPPS, the acidic conditions of the TFA deprotection step can protonate the side-chain amine, but upon neutralization, the free amine can attack the backbone carbonyl carbon, leading to the formation of a stable six-membered ring and termination of the peptide chain.

Q4: Can the side-chain amine of Dab be inadvertently modified during coupling steps?

Yes. If the side-chain Boc protecting group is prematurely removed, the exposed primary amine is nucleophilic and can react with activated amino acids or coupling reagents. Some coupling reagents, particularly those with a guanidinium-like structure such as HBTU and HATU, can act as guanidinylating agents, leading to the unwanted conversion of the Dab side-chain amine to a guanidinium group.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide and Presence of Truncated Sequences

Possible Cause: Lactam formation of the Dab residue is a likely cause of low yield and truncated sequences. The intramolecular cyclization terminates the peptide chain elongation.

Troubleshooting Steps:

  • Confirm Lactam Formation: Analyze the crude peptide by mass spectrometry. A truncated sequence ending at the Dab residue, with a mass corresponding to the cyclized peptide, confirms lactam formation.

  • Optimize Coupling of the Amino Acid Following Dab:

    • Use a highly efficient coupling reagent: Reagents like DIC/HOBt are less likely to promote side reactions compared to guanidinium-based reagents.

    • Ensure rapid coupling: A faster coupling reaction minimizes the time the deprotected α-amino group is available for potential side reactions.

  • Modify Deprotection and Neutralization Steps:

    • Use in-situ neutralization protocols: This technique minimizes the time the N-terminal amine is free in a basic environment, which can reduce the likelihood of side reactions.[2]

    • Avoid strong bases for extended periods: If a separate neutralization step is performed, use a milder base or reduce the exposure time.

Issue 2: Unexpected Mass Addition to the Dab Residue

Possible Cause: Unintended guanidinylation of the Dab side-chain amine can occur if the Boc protecting group is prematurely cleaved and certain coupling reagents are used.

Troubleshooting Steps:

  • Identify the Modification: Use mass spectrometry to determine the mass of the adduct. A mass increase of 42.04 Da on the Dab side chain is indicative of guanidinylation.

  • Evaluate Coupling Reagent Choice:

    • If using HBTU, HATU, or other guanidinium-type reagents, consider switching to a carbodiimide-based coupling method (e.g., DIC/HOBt) for the residues coupled after the Dab incorporation.

  • Ensure Complete Side-Chain Protection:

    • Use high-quality Boc-L-Dab(Boc)-OH with minimal di-Boc starting material.

    • Consider alternative, more acid-stable side-chain protecting groups if premature deprotection is a recurring issue.

Issue 3: Gradual Decrease in Peptide Purity with Increasing Peptide Length

Possible Cause: Premature and cumulative deprotection of the Dab side-chain Boc group during repeated TFA treatments. The partially deprotected side chains can lead to various side reactions in subsequent steps.

Troubleshooting Steps:

  • Minimize TFA Exposure:

    • Use the minimum time required for complete α-Boc deprotection in each cycle. A typical deprotection time is 20-30 minutes with 50% TFA in DCM.[3][4]

    • Ensure efficient washing after deprotection to completely remove residual acid.

  • Consider Alternative Side-Chain Protection:

    • For long peptides or sequences with multiple Dab residues, using a more acid-resistant protecting group on the Dab side chain, such as the benzyloxycarbonyl (Z) group, can be beneficial. The Z group is stable to TFA and is removed during the final HF cleavage.[5]

Data Presentation

Table 1: Relative Stability of Common Side-Chain Protecting Groups in Boc-SPPS

Protecting GroupAmino Acid Side ChainStability to 50% TFA/DCMFinal Cleavage Conditions
Boc Lys, Orn, Dab Moderate (gradual loss)HF, TFMSA
2-Cl-Z LysHighHF, TFMSA
Tos Arg, HisHighHF, HOBt
Bzl Ser, Thr, Asp, GluPartial lossHF

This table provides a general comparison; actual stability can be sequence-dependent.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-L-Dab-OH
  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

    • Drain and add fresh 50% TFA in DCM and react for 20-30 minutes.[3]

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, dissolve Boc-L-Dab(Boc)-OH (3 eq.) and HOBt (3 eq.) in N,N-Dimethylformamide (DMF).

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Mitigation of Lactam Formation using In-Situ Neutralization
  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling with In-Situ Neutralization:

    • Dissolve the incoming Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add this solution to the resin, followed immediately by the addition of DIEA (6 eq.).

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Follow step 5 from Protocol 1.

Mandatory Visualization

Caption: Mechanism of lactam formation of a Dab residue in SPPS.

Caption: Workflow of unintended guanidinylation of a Dab residue.

Troubleshooting_Workflow Start Low Peptide Yield or Unexpected Mass Check_Mass_Spec Analyze Crude by Mass Spec Start->Check_Mass_Spec Truncated Truncated Sequence at Dab? Check_Mass_Spec->Truncated Mass_Addition Mass Addition on Dab? Check_Mass_Spec->Mass_Addition Truncated->Mass_Addition No Lactam_Formation Likely Lactam Formation Truncated->Lactam_Formation Yes Guanidinylation Likely Guanidinylation Mass_Addition->Guanidinylation Yes Check_Protection Consider Alternative Side-Chain Protection Mass_Addition->Check_Protection No Optimize_Coupling Optimize Coupling: - Use DIC/HOBt - In-situ neutralization Lactam_Formation->Optimize_Coupling Change_Reagent Change Coupling Reagent: Avoid HBTU/HATU Guanidinylation->Change_Reagent Optimize_Coupling->Check_Protection Change_Reagent->Check_Protection

Caption: Troubleshooting workflow for Boc-L-Dab-OH side reactions.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Diaminobutyric Acid (Dab) Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from the side chain of diaminobutyric acid (Dab) residues in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of the Dab side chain?

Incomplete Boc deprotection of the Dab side chain can be attributed to several factors, often related to reaction conditions and the inherent structure of the molecule. Key reasons include:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is at too low a concentration, the reaction may not proceed to completion.[1][2]

  • Inadequate Reaction Time: Deprotection is a kinetic process. Insufficient reaction time is a primary cause of incomplete cleavage.[1][2]

  • Steric Hindrance: The local chemical environment and the overall structure of the peptide or molecule can sterically hinder the approach of the acid to the Boc-protected side chain amine, slowing down the reaction rate.[3]

  • Reagent Degradation: The quality of the acid used is critical. Aged or improperly stored TFA can have reduced efficacy.[4]

  • Side Reactions: The reactive tert-butyl cation generated during deprotection can re-attach to nucleophilic sites on the molecule if not properly scavenged, potentially leading to the appearance of incomplete deprotection.[1][4]

Q2: How can I monitor the progress of the Boc deprotection reaction?

The most effective method for monitoring the progress of the deprotection reaction is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] By taking small aliquots of the reaction mixture at various time points, the reaction can be quenched and analyzed to observe the disappearance of the starting material and the appearance of the deprotected product.[1] Thin-Layer Chromatography (TLC) can also be a quick and useful method to qualitatively assess the reaction's progress.[4]

Q3: What is the role of scavengers in a Boc deprotection reaction?

Scavengers are crucial components of the cleavage cocktail. Their primary function is to "trap" the highly reactive tert-butyl cations that are generated during the cleavage of the Boc group.[1][4] Without effective scavengers, these cations can lead to undesired side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine, or re-attachment to the deprotected amine.[1][3][4] Common scavengers include triisopropylsilane (TIS) and water.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues of incomplete Boc deprotection of the Dab side chain.

Issue: Incomplete Deprotection Observed by HPLC/MS

Symptoms:

  • The HPLC chromatogram shows a significant peak corresponding to the Boc-protected starting material after the expected reaction time.

  • Mass spectrometry analysis confirms the presence of the species with the Boc group still attached.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks & Optimization cluster_2 Advanced Troubleshooting cluster_3 Resolution start Incomplete Deprotection Detected check_reagents Verify Reagent Quality (Fresh TFA) start->check_reagents inc_time Increase Reaction Time check_reagents->inc_time Reagents OK inc_tfa Increase TFA Concentration inc_time->inc_tfa Still Incomplete monitor Monitor by HPLC/MS inc_time->monitor add_scavengers Add/Optimize Scavengers (e.g., TIS) inc_tfa->add_scavengers Still Incomplete inc_tfa->monitor change_solvent Modify Solvent System add_scavengers->change_solvent Side Reactions Observed add_scavengers->monitor change_solvent->monitor monitor->inc_time Incomplete complete Complete Deprotection monitor->complete Successful

Caption: A troubleshooting workflow for addressing incomplete Boc deprotection.

Possible Cause Recommended Solution
Insufficient Reaction Time Increase the deprotection time incrementally and monitor the reaction by HPLC every 30-60 minutes until no further change is observed.[1] Be aware that prolonged exposure to strong acid can sometimes lead to other side reactions.[1]
Inadequate TFA Concentration Ensure your TFA is of high purity and not diluted.[1] The concentration of TFA in the cleavage cocktail is critical.[1] If using a mixture (e.g., TFA in dichloromethane - DCM), consider increasing the proportion of TFA. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1]
Steric Hindrance For sterically hindered sites, longer reaction times or slightly elevated temperatures may be necessary. However, temperature changes should be approached with caution as this can increase the likelihood of side reactions.
Tert-butylation Side Reaction The tert-butyl cation generated during deprotection can re-alkylate the deprotected amine or other nucleophilic side chains.[4] Optimize the scavenger cocktail to more effectively trap these cations.[4] Increasing the concentration of scavengers like triisopropylsilane (TIS) can be beneficial.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase

This protocol outlines a standard procedure for the complete removal of a Boc group using TFA in DCM.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) (e.g., 10 mL per gram of substrate) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[5]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2] If the substrate contains sensitive residues (e.g., Trp, Met), include scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.[5]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5] To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (2-3 times).[3]

  • Isolation: The resulting TFA salt can often be used directly. Alternatively, to obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]

Protocol 2: Monitoring Deprotection by HPLC

This protocol describes how to monitor the reaction progress to determine the optimal reaction time.

  • Aliquoting: At predetermined time points (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.[1]

  • Quenching: Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing a neutralizing agent or by precipitating the product in cold diethyl ether.[1]

  • Sample Preparation: Isolate the precipitated product by centrifugation, remove the supernatant, and allow the residual ether to evaporate. Reconstitute the sample in a suitable solvent for HPLC analysis (e.g., 50% aqueous acetonitrile with 0.1% TFA).[1]

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Compare the peak areas of the Boc-protected starting material and the deprotected product over time to determine the reaction endpoint.[1]

Deprotection and Analysis Workflow

cluster_deprotection Deprotection cluster_analysis Analysis cluster_workup Work-up start Boc-Protected Dab Compound reaction Add Deprotection Cocktail (e.g., TFA/TIS/H2O) start->reaction stir Stir at Room Temperature reaction->stir aliquot Take Aliquot at Time 't' stir->aliquot quench Quench Reaction aliquot->quench hplc_ms Analyze by HPLC-MS quench->hplc_ms decision Deprotection Complete? hplc_ms->decision decision->aliquot No workup Concentrate & Precipitate decision->workup Yes product Deprotected Dab Compound workup->product

Caption: The experimental workflow for Boc deprotection and analysis.

References

Technical Support Center: Racemization of Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the racemization of Boc-L-2,4-diaminobutyric acid (Boc-L-DABA) during the activation step of peptide synthesis. This resource is intended for researchers, scientists, and drug development professionals to help minimize the loss of stereochemical integrity in their synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral molecule, like an L-amino acid, converts into a mixture of both its L and D forms.[1][2] In peptide synthesis, this loss of stereochemical integrity is a major concern as it can lead to the formation of diastereomeric peptides. These diastereomers can have different biological activities and are often difficult to separate from the desired peptide, complicating purification.[1]

Q2: What is the primary mechanism of racemization for Boc-L-DABA during coupling?

A2: The most common mechanism for racemization during the coupling of Nα-protected amino acids, including Boc-L-DABA, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4] The α-proton of this intermediate is acidic and can be readily abstracted by a base. Subsequent reprotonation can occur from either side of the planar intermediate, leading to a mixture of L and D isomers.[4] A less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[4]

Q3: How does the side chain of 2,4-diaminobutyric acid influence racemization?

A3: While the fundamental mechanism of racemization occurs at the α-carbon, the side chain of an amino acid can influence its susceptibility. For diaminobutyric acid, the presence of a protected amino group on the γ-carbon can have an electronic effect on the acidity of the α-proton. The choice of the γ-amino protecting group (e.g., Boc, Z, Fmoc) can therefore subtly influence the rate of racemization.

Q4: Which factors generally have the most significant impact on the extent of racemization?

A4: Several factors can significantly influence the degree of racemization during peptide synthesis:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide reagents like DCC and DIC, when used alone, can lead to higher levels of racemization.[5] Uronium/aminium-based reagents such as HBTU and HATU, and phosphonium-based reagents like PyBOP, are generally more efficient and result in less racemization, especially when used with additives.[5]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its aza-derivatives (e.g., HOAt, 6-Cl-HOBt) are crucial for suppressing racemization.[6] They react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation.

  • Bases: The type and amount of base used can significantly affect racemization. Strong, non-hindered bases can increase the rate of α-proton abstraction. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred over stronger bases like diisopropylethylamine (DIEA).

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization. It is generally advisable to perform coupling reactions at or below room temperature.

  • Solvent: The polarity of the solvent can also play a role, with more polar solvents sometimes favoring racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-isomer detected in the final peptide. Inappropriate coupling reagent. Switch to a coupling reagent known for low racemization, such as HATU or PyAOP.[6] If using a carbodiimide like DIC, ensure the presence of an additive like HOBt or HOAt.[5]
Excessive or overly strong base. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA. Use the minimum amount of base necessary.
Elevated reaction temperature. Perform the coupling reaction at a lower temperature, for example, 0 °C.
Prolonged activation time. Minimize the pre-activation time of the Boc-L-DABA before adding the amine component.
Racemization observed even with optimized coupling conditions. The inherent susceptibility of the amino acid sequence. For particularly sensitive couplings, consider using a coupling reagent specifically designed for minimal racemization, such as one based on HOAt.[6]
Side-chain protecting group effects. While less common for DABA, ensure the side-chain protecting group is stable under the coupling conditions and not contributing to racemization.
Difficulty in separating the desired L-peptide from the D-diastereomer. Similar chromatographic behavior. Optimize the purification method. A shallower gradient and a different mobile phase modifier or column chemistry may be required for better separation. Chiral chromatography can also be employed for analytical and preparative separations.[7]

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table provides data for other amino acids that are known to be susceptible to racemization. This data can serve as a valuable guide for estimating the potential for racemization when using different coupling conditions.

Amino AcidCoupling Reagent/Conditions% D-Isomer FormedReference
Fmoc-L-Cys(Trt)-OHHBTU, DIEA, 90 °C, 1.5 min (microwave)16.7%[4]
General SPPSPer synthesis cycle≤ 0.4%[8][9]

Note: The level of racemization is highly dependent on the specific reaction conditions, including the sequence of the peptide being synthesized. The values in this table should be considered as indicative.

Experimental Protocols

Protocol 1: Detection of Racemization using Chiral HPLC

This protocol outlines a general method for the analysis of the enantiomeric purity of Boc-L-DABA after a coupling reaction.

1. Sample Preparation (Peptide Hydrolysis): a. Take a small aliquot of the crude peptide. b. Add 6 M HCl to the peptide sample in a sealed tube. c. Heat the mixture at 110 °C for 24 hours to hydrolyze the peptide into its constituent amino acids. d. After hydrolysis, evaporate the HCl under a stream of nitrogen or by lyophilization. e. Re-dissolve the amino acid residue in a suitable solvent (e.g., water or a mobile phase compatible buffer).

2. Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for the separation of underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[7] b. Mobile Phase: A typical mobile phase could be a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate).[7] The exact composition should be optimized for the best separation of D- and L-DABA. c. Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for more sensitive and specific detection. d. Analysis: Inject the hydrolyzed sample and a standard containing both D- and L-2,4-diaminobutyric acid to determine the retention times of each enantiomer. Quantify the percentage of the D-isomer by integrating the peak areas.

Protocol 2: Racemization Analysis using Marfey's Reagent

This method involves derivatizing the hydrolyzed amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be separated by standard reversed-phase HPLC.

1. Sample Preparation (Hydrolysis and Derivatization): a. Hydrolyze the peptide as described in Protocol 1 (steps 1a-1d). b. Dissolve the dried amino acid mixture in 100 µL of 1 M NaHCO₃. c. Add a solution of Marfey's reagent (1% w/v in acetone). d. Incubate the mixture at 40 °C for 1 hour. e. Cool the reaction mixture to room temperature and neutralize with 2 M HCl. f. Dilute the sample with the mobile phase before injection.

2. RP-HPLC Analysis: a. Column: A standard C18 reversed-phase column. b. Mobile Phase: A gradient elution is typically used, for example, from a water/acetonitrile mixture with 0.1% trifluoroacetic acid (TFA). c. Detection: UV detection at 340 nm. d. Analysis: The L-amino acid derivative will have a different retention time from the D-amino acid derivative. Calculate the percentage of the D-isomer based on the integrated peak areas.

Visualizations

Racemization Mechanism via Oxazolone Formation

Racemization_Mechanism cluster_L_amino_acid L-Amino Acid Activation cluster_oxazolone Oxazolone Formation and Enolization cluster_racemized_product Racemization Boc-L-DABA Boc-L-DABA Activated_Ester Activated Ester Boc-L-DABA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Oxazolone->Enolate Base (e.g., DIEA) -H+ L_Product L-Peptide Enolate->L_Product +H+ D_Product D-Peptide (Racemized) Enolate->D_Product +H+

Caption: Mechanism of racemization via oxazolone formation.

Experimental Workflow for Racemization Detection

Racemization_Workflow Start Crude Peptide Sample Hydrolysis Peptide Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Derivatization (Optional) e.g., Marfey's Reagent Hydrolysis->Derivatization Analysis Chiral HPLC or RP-HPLC Analysis Hydrolysis->Analysis Direct Chiral HPLC Derivatization->Analysis Marfey's Method Quantification Peak Integration and % D-Isomer Calculation Analysis->Quantification Result Racemization Level Determined Quantification->Result

Caption: Workflow for detecting racemization in synthetic peptides.

References

Technical Support Center: Optimizing Coupling Reactions for Boc-L-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the coupling of Boc-L-Dab-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-L-Dab-OH sometimes inefficient or slow?

A1: The coupling efficiency of Boc-L-Dab-OH can be impacted by steric hindrance. While not as hindered as some N-methylated or Cα-disubstituted amino acids, the Boc protecting group on the side chain can still present a degree of steric bulk that may slow down the reaction rate compared to simpler amino acids. For particularly difficult sequences, extended coupling times or more potent coupling reagents may be necessary to drive the reaction to completion[1][2][3].

Q2: What are the recommended coupling reagents for Boc-L-Dab-OH?

A2: For efficient coupling and to minimize side reactions, onium-type coupling reagents (aminium/uronium or phosphonium salts) are highly recommended. These reagents are known for their high reactivity and are particularly effective for challenging or sterically hindered couplings[1][2].

  • HATU (or HCTU): Often the reagent of choice for difficult couplings, offering fast reaction rates and low racemization[1][4][5][6].

  • PyBOP or PyAOP: Strong phosphonium-based reagents that are also highly effective, generating non-toxic byproducts[1][5].

  • DIC/HOBt (or Oxyma): A cost-effective carbodiimide method. While generally reliable, it may be less efficient for more hindered residues. The addition of HOBt or its analogs is crucial to suppress racemization[1][4][5].

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the qualitative Kaiser (ninhydrin) test[1][7]. This test detects the presence of free primary amines on the resin-bound peptide.

  • Positive Result (Blue Beads): Indicates that unreacted primary amines are present, and the coupling is incomplete. A recoupling step is necessary[7][8].

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling is complete, and you can proceed to the next step in the synthesis[9].

It is essential to perform the test on a small sample of resin beads after the expected coupling time has elapsed[8].

Q4: What are the common side reactions during Boc-L-Dab-OH coupling and how can they be minimized?

A4: The primary side reaction of concern during any amino acid coupling is racemization, where the chiral center of the amino acid inverts[5][10]. This is particularly a risk during the activation step.

  • Minimization Strategies:

    • Use of Additives: Incorporating additives like HOBt, HOAt, or Oxyma Pure when using carbodiimide reagents (like DIC) is highly effective at suppressing racemization[4][5][10].

    • Choice of Reagent: Uronium and phosphonium salt reagents like HATU and PyBOP are known to minimize racemization compared to carbodiimides alone[6][10].

    • Control Temperature: Performing the coupling at room temperature or 0°C can help reduce the risk of racemization, as higher temperatures can accelerate this side reaction[11].

    • Avoid Excess Base: Using the correct stoichiometry of a hindered base like N,N-diisopropylethylamine (DIPEA) is important, as excess strong base can promote racemization[11].

Q5: When should I perform a "double coupling"?

A5: A double coupling is recommended when a standard coupling protocol fails to go to completion, as indicated by a positive Kaiser test. This is particularly useful for sterically hindered residues or difficult sequences where reaction kinetics are slow[1][3]. The procedure involves draining the initial coupling solution after the first attempt and adding a fresh solution of the activated amino acid and reagents to the resin for a second reaction cycle[1][3].

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Reagent ClassExampleTypical Use CaseAdvantagesDisadvantages
Carbodiimide DIC / HOBtStandard couplingsCost-effectiveLess efficient for hindered residues; risk of racemization without additives[1][5]
Phosphonium Salt PyBOP, PyAOPDifficult couplingsHigh efficiency, rapid reactions, low racemization[1][5]Higher cost
Aminium/Uronium Salt HBTU, HCTUStandard and difficult couplingsFast reaction rates, high efficiency[1][4]Potential for side reactions if pre-mixed with base; excess reagent can cap the peptide[5]
Aminium/Uronium Salt HATU, COMUVery difficult or hindered couplingsHighest efficiency, very low racemization, ideal for challenging sequences[1][4][6]Highest cost

Table 2: Recommended Reagent Equivalents for SPPS

ReagentEquivalents (relative to resin loading)
Boc-L-Dab-OH2 - 4
Coupling Reagent (e.g., HATU)1.9 - 3.9
Base (e.g., DIPEA)4 - 8

Note: These are starting recommendations. Optimization may be required based on the specific peptide sequence and reaction scale[9][12].

Experimental Protocols

Protocol 1: Standard Coupling of Boc-L-Dab-OH using HATU

  • Resin Preparation: Ensure the N-terminal protecting group of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.

  • Activation Mixture: In a separate vessel, dissolve Boc-L-Dab-OH (3 eq), HATU (2.9 eq), in DMF or NMP.

  • Activation: Add DIPEA (6 eq) to the mixture and allow it to pre-activate for 1-2 minutes at room temperature[2][12].

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For hindered couplings, a longer time is recommended[3][9].

  • Monitoring: After the designated time, take a small sample of resin and perform a Kaiser test (see Protocol 2) to check for completion.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Monitoring Reaction with the Kaiser Test

  • Sample Collection: Remove a small number of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube. Wash the beads with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the test tube.

  • Heating: Heat the test tube at 100-110°C for 5 minutes[8].

  • Observation: Observe the color of the beads and the solution.

    • Intense Blue Solution/Beads: Incomplete coupling (positive result).

    • Yellow/Colorless Solution and Beads: Complete coupling (negative result).

Protocol 3: Double Coupling Protocol

  • First Coupling: Perform the coupling reaction as described in Protocol 1 for the standard duration (e.g., 1-2 hours).

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed with the next steps.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF to remove all residual reagents.

  • Second Coupling: Prepare a fresh solution of activated Boc-L-Dab-OH as described in Protocol 1 and add it to the resin.

  • Reaction: Allow the second coupling reaction to proceed for an additional 1-2 hours[3].

  • Final Check: Perform a final Kaiser test to confirm the completion of the reaction. Wash the resin as usual before proceeding.

Visualizations

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle Start Start with Resin-Bound Peptide (Free Amine) Coupling Couple Boc-L-Dab-OH (Protocol 1) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash & Neutralize Deprotection->Wash2 Check Ready for Next Cycle? Wash2->Check Check->Coupling No End Cleave Peptide from Resin Check->End Yes

Caption: A standard workflow for a cycle of solid-phase peptide synthesis (SPPS).

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Coupling Incomplete (Positive Kaiser Test) Recouple Perform a Double Coupling (Protocol 3) Start->Recouple First Action Extend_Time Extend Coupling Time (e.g., to 4+ hours) Start->Extend_Time Alternative Check Re-test with Kaiser Recouple->Check Extend_Time->Check Change_Reagent Switch to Stronger Reagent (e.g., HATU, COMU) Increase_Temp Increase Temperature (e.g., to 40°C) Change_Reagent->Increase_Temp If problem persists Check->Change_Reagent Still Positive Success Coupling Complete Check->Success Negative

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with peptides containing Boc-L-2,4-diaminobutyric acid (Boc-Dab) and encountering challenges related to peptide aggregation. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why can it contribute to peptide aggregation?

A1: this compound (Boc-Dab) is a non-canonical amino acid derivative. The 'Boc' (tert-butyloxycarbonyl) group protects the alpha-amino group during peptide synthesis.[1] The presence of the Boc group, along with the diaminobutyric acid side chain, can increase the hydrophobicity and steric bulk of the peptide. This can promote intermolecular interactions, leading to the formation of insoluble aggregates during synthesis, purification, or storage.[2][3]

Q2: How can I detect if my Boc-Dab-containing peptide is aggregating?

A2: Several signs can indicate peptide aggregation:

  • During Synthesis: Poor swelling of the resin, incomplete coupling reactions (indicated by a positive ninhydrin test), and clumping of the resin beads.[2][3]

  • Post-Cleavage and Purification: Difficulty in dissolving the crude peptide, appearance of a precipitate or cloudiness in solution, and the presence of high molecular weight species in analytical techniques like SEC-HPLC or DLS.[4][5]

  • Visual Inspection: The solution may appear hazy, or visible particles may form over time.

Q3: What are the primary drivers of aggregation for peptides containing Boc-Dab?

A3: The primary drivers of aggregation for these peptides include:

  • Hydrophobic Interactions: The Boc protecting group is hydrophobic and can interact with other hydrophobic residues or protecting groups in adjacent peptide chains.

  • Intermolecular Hydrogen Bonding: The peptide backbones can form hydrogen bonds, leading to the formation of β-sheet structures, which are common in aggregated peptides.[2]

  • Electrostatic Interactions: The diaminobutyric acid side chain has a primary amine, which will be protonated at physiological pH, introducing a positive charge. The interplay between these charges and other charged residues can influence aggregation.[6]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[7]

  • Environmental Factors: pH, temperature, and the ionic strength of the solution can all significantly impact peptide solubility and aggregation.[8][9]

Q4: Can the position of Boc-Dab in the peptide sequence affect its aggregation propensity?

A4: Yes, the position can have a significant impact. Placing Boc-Dab within a sequence of other hydrophobic residues can create an "aggregation-prone region."[7] Conversely, flanking it with hydrophilic residues may help to mitigate aggregation by improving the overall solubility of the peptide.

Troubleshooting Guide

Problem 1: Poor Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)

Possible Cause: On-resin aggregation of the growing peptide chains is hindering coupling and deprotection steps.

Solutions:

  • Optimize Synthesis Protocol:

    • "Difficult Sequence" Strategies: Employ strategies for synthesizing hydrophobic or aggregation-prone peptides. This can include using specialized resins with better swelling properties or incorporating backbone-protecting groups like Hmb or Dmb to disrupt secondary structure formation.[10]

    • In Situ Neutralization: For Boc-based synthesis, use in situ neutralization protocols to minimize the time the N-terminus is deprotected and prone to aggregation before the next coupling reaction.[2]

    • Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection steps to disrupt hydrogen bonding.[2]

    • Elevated Temperature: Perform coupling reactions at a moderately elevated temperature (e.g., 40-50°C) to help break up aggregates.[2]

  • Diagram of Troubleshooting Workflow for SPPS:

    sps_troubleshooting start Low Yield/Purity in SPPS cause On-Resin Aggregation start->cause solution1 Optimize Synthesis Protocol cause->solution1 solution2 Modify Peptide Sequence cause->solution2 sub_solution1a Use 'Difficult Sequence' Strategies (e.g., Hmb/Dmb) solution1->sub_solution1a sub_solution1b In Situ Neutralization solution1->sub_solution1b sub_solution1c Add Chaotropic Agents (e.g., LiCl) solution1->sub_solution1c sub_solution1d Elevated Temperature Coupling solution1->sub_solution1d

    Troubleshooting workflow for SPPS issues.

Problem 2: Insolubility of Crude Peptide After Cleavage

Possible Cause: The unprotected peptide has a high propensity to aggregate in the cleavage cocktail or the initial solubilization solvent.

Solutions:

  • Optimize Solubilization Strategy:

    • Test a Range of Solvents: Attempt to dissolve the peptide in different solvents, starting with water. If unsuccessful, try aqueous solutions of acetic acid (for basic peptides) or ammonium bicarbonate (for acidic peptides). For very hydrophobic peptides, organic solvents like DMSO, DMF, or isopropanol may be necessary.

    • pH Adjustment: The net charge of the peptide can significantly influence its solubility. Adjusting the pH of the solution away from the peptide's isoelectric point can increase electrostatic repulsion between molecules and improve solubility.[9]

  • Data on Solubility of this compound:

CompoundSolventSolubilityNotes
This compoundWater100 mg/mL (with sonication)Solubility of the free amino acid.[11]
This compoundMethanolSparingly solubleData for the free amino acid.[1]

Note: The solubility of a peptide containing Boc-Dab will be sequence-dependent and must be determined empirically.

Problem 3: Aggregation in Solution During Storage or Experiments

Possible Cause: The peptide is not stable under the current formulation conditions.

Solutions:

  • Formulation Optimization:

    • Use of Additives: Include excipients in the formulation to enhance stability. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine, glycine) can act as stabilizers.[12][13] Non-ionic surfactants can also help prevent aggregation.[12]

    • Control of Peptide Concentration: Store and use the peptide at the lowest concentration feasible for the application to reduce the rate of aggregation.[7]

    • Temperature Control: Store peptide solutions at recommended temperatures (typically 2-8°C or frozen) to slow down aggregation kinetics.

  • Table of Common Anti-Aggregation Additives:

Additive ClassExamplesMechanism of ActionTypical Concentration
Sugars/PolyolsSucrose, Trehalose, GlycerolPreferential exclusion, stabilization of native conformation.5-10% (w/v)
Amino AcidsArginine, Glycine, ProlineCan disrupt hydrophobic interactions and screen charges.50-250 mM
SurfactantsPolysorbate 20/80Reduce surface-induced aggregation and hydrophobic interactions.0.01-0.1% (w/v)
SaltsNaCl, KClModulate electrostatic interactions.50-150 mM

Experimental Protocols

Protocol 1: Characterization of Peptide Aggregation by SEC-HPLC

Objective: To separate and quantify soluble aggregates (dimers, oligomers) from the monomeric peptide.

Methodology:

  • Column Selection: Choose a size-exclusion chromatography (SEC) column with a pore size appropriate for the expected molecular weight range of the peptide and its aggregates.[4]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered solution (e.g., phosphate-buffered saline, pH 7.4) that is compatible with the peptide and does not promote further aggregation. The mobile phase may contain a moderate concentration of an organic modifier (e.g., acetonitrile) to minimize non-specific interactions with the column matrix.[14]

  • Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Run: Inject the sample onto the SEC column. Larger aggregates will elute first, followed by smaller oligomers, and finally the monomeric peptide.[4]

  • Data Analysis: Integrate the peak areas to determine the relative percentage of monomer, dimer, and higher-order aggregates.

Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay

Objective: To monitor the formation of β-sheet-rich amyloid-like fibrils in real-time.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) and filter it through a 0.2 µm syringe filter.[15]

    • Prepare the peptide solution at the desired concentration in the same buffer.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.[16]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to ~440 nm for excitation and ~485 nm for emission.[15][16]

    • Incubate the plate at a constant temperature (e.g., 37°C) and record the fluorescence intensity at regular intervals. Agitation may be used to accelerate aggregation.

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid fibril formation.[7]

  • Diagram of ThT Assay Workflow:

    tht_assay_workflow prep_reagents Prepare Peptide and ThT Solutions setup_plate Mix in 96-Well Plate prep_reagents->setup_plate measure_fluorescence Incubate and Measure Fluorescence (Ex: 440nm, Em: 485nm) setup_plate->measure_fluorescence analyze_data Plot Fluorescence vs. Time measure_fluorescence->analyze_data result Sigmoidal Curve Indicates Fibril Formation analyze_data->result

    Workflow for the Thioflavin T assay.

Protocol 3: Analysis of Aggregate Size Distribution by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles and aggregates in a solution.

Methodology:

  • Sample Preparation: Prepare the peptide solution in a suitable, dust-free buffer. Filter the sample through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.[17]

  • Data Acquisition: The instrument's laser illuminates the sample, and the scattered light fluctuations caused by the Brownian motion of the particles are measured by a detector.[18]

  • Data Analysis: The software calculates the particle size distribution based on the rate of fluctuation of the scattered light. The results are typically presented as an intensity-weighted distribution of hydrodynamic radii. An increase in the average hydrodynamic radius or the appearance of larger species indicates aggregation.[19]

This technical support guide provides a starting point for addressing aggregation issues with this compound-containing peptides. Due to the sequence-specific nature of peptide aggregation, empirical testing and optimization of the strategies outlined above are crucial for success.

References

Purification challenges of peptides containing Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Boc-L-2,4-diaminobutyric acid (Boc-Dab). This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the synthesis and purification of these complex peptides.

Troubleshooting Guide

This guide addresses common problems observed during the purification of peptides incorporating Boc-Dab.

Question: Why is my final peptide product showing a broad peak or multiple, poorly resolved peaks during HPLC purification?

Answer: This is a frequent issue when working with peptides containing Boc-Dab and can stem from several sources related to the stability of the side-chain protecting group:

  • Premature Deprotection: The Boc group on the side chain of diaminobutyric acid can be partially removed during the repetitive acid treatments used to deprotect the N-terminal Boc group in standard Boc-SPPS (Solid Phase Peptide Synthesis).[1][2] This leads to a heterogeneous mixture of peptides—some with the side-chain Boc group intact, some without, and some with further modifications—which are often difficult to separate due to their similar physicochemical properties.

  • Side-Chain Reactions: If the side-chain Boc group is prematurely cleaved, the newly exposed primary amine becomes a reactive site. This can lead to side reactions such as acetylation (if acetic anhydride is used in capping steps) or branching, where a new peptide chain begins to grow from the side chain.[3][4] These modified peptides will have different retention times on HPLC, contributing to the complex chromatogram.

  • Aggregation: Peptides containing exposed free amines can be more prone to aggregation, which often results in broad or tailing peaks during HPLC analysis.

Solution:

  • Employ an Orthogonal Protection Strategy: The most effective way to prevent these issues is to use a side-chain protecting group for Dab that is stable under the conditions used for N-terminal deprotection.[1][5][6] For instance, in an Fmoc-based synthesis, using a protecting group like ivDde or Mtt on the Dab side chain is recommended. These groups are stable to the basic conditions used for Fmoc removal but can be selectively cleaved later.

  • Optimize HPLC Conditions:

    • Gradient: A shallower gradient during HPLC can help improve the resolution of closely eluting species.[7][8]

    • Ion-Pairing Agent: Ensure that the concentration of trifluoroacetic acid (TFA) is optimal (typically 0.1%) in both mobile phases to improve peak shape.[7]

    • Column: Use a high-resolution reversed-phase column (e.g., C18) with a suitable particle size.

Question: I've identified an impurity with a mass increase of 42 Da. What is the likely cause?

Answer: An impurity with a mass increase of 42 Da strongly suggests acetylation of your peptide. This is a common side reaction in peptide synthesis, particularly when using capping steps with reagents like acetic anhydride.

  • Cause: This occurs when the side-chain amine of the Dab residue is unprotected. If the Boc group on the side chain is labile and is removed during synthesis, the free amine can be acetylated during a subsequent capping step. Capping is intended to block unreacted N-terminal amines from further elongation, but it will also react with any other free primary amines.[3]

  • Prevention: The key to preventing side-chain acetylation is to ensure the side-chain amine remains protected throughout the synthesis. This reinforces the need for a robust, orthogonal protecting group on the Dab side chain that is not cleaved until the final deprotection step.[5][9]

Question: The yield of my target peptide is significantly lower than expected after purification. What could be happening?

Answer: Low yield is a common consequence of the challenges associated with Boc-Dab. The primary reasons are often linked to the loss of product to hard-to-separate impurities or side reactions:

  • Formation of Deletion Sequences: If the N-terminal Boc group is not completely removed at a given step, the subsequent amino acid will not be coupled, leading to a "deletion" of that residue in the final peptide.[3][4]

  • Loss of Product During Purification: If your crude product is a complex mixture of very similar peptides (as discussed in the first troubleshooting point), it can be extremely difficult to isolate the target peptide with good purity. Often, fractions containing the desired product are contaminated with these impurities, forcing a trade-off between purity and yield. You may have to discard a significant portion of your product to achieve the desired purity level.

  • Side-Reaction Products: As mentioned, premature deprotection of the Dab side chain can lead to branched or acetylated peptides.[3] These represent a loss of the target linear peptide, thereby reducing the overall yield.

Solution:

  • Confirm Deprotection and Coupling: Use a qualitative test (like the Kaiser test) to confirm the complete deprotection of the N-terminal Boc group before each coupling step.

  • Implement Orthogonal Protection: This is the most critical step to minimize the formation of side-product impurities and simplify the final purification, ultimately leading to a higher isolated yield of the desired peptide.[5]

  • Analyze Crude Product: Before preparative HPLC, run a small analytical sample to understand the complexity of your crude material. This can help in designing a more effective purification strategy.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protection strategy, and why is it crucial for peptides with L-2,4-diaminobutyric acid?

An orthogonal protection strategy involves using two or more protecting groups in a synthesis that can be removed under different chemical conditions.[1][5][6] For example, one group might be acid-labile (like Boc) while another is base-labile (like Fmoc), and a third might be removed by a specific reagent like hydrazine (e.g., ivDde).

This is crucial for Dab-containing peptides because Dab has two primary amines: the alpha-amine (at the peptide backbone) and the side-chain amine. To build the peptide correctly, the side-chain amine must remain protected while the alpha-amine is deprotected for chain elongation. In a standard Boc-SPPS, both the alpha-amine and the side-chain amine would be protected with a Boc group. Since the same acidic conditions (e.g., TFA) are used to remove the alpha-Boc at each step, there is a high risk of also removing the side-chain Boc group, leading to unwanted side reactions.[2] An orthogonal strategy ensures that the side-chain protection remains intact until it is intentionally removed.

Q2: What are the recommended orthogonal protecting groups for the side chain of Dab?

Several protecting groups are suitable for the orthogonal protection of the Dab side chain, particularly in the context of Fmoc-based SPPS. The choice depends on the specific requirements of the synthesis.

Protecting GroupRemoval ConditionsStabilityCommon Use Case
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-10% Hydrazine in DMFStable to TFA and piperidineSelective deprotection on-resin for side-chain modification or cyclization.
Mtt (4-Methyltrityl)1% TFA in DCM (highly acid-labile)Stable to piperidine and mild acidOn-resin deprotection for side-chain modification when very mild acidolysis is desired.
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄ / ScavengerStable to TFA and piperidineUseful for on-resin cyclization or when hydrazine-sensitive groups are present.

Q3: Can I use Boc-SPPS to synthesize a peptide with a Boc-protected Dab side chain?

While theoretically possible, it is not recommended and is technically challenging. The Boc/Bzl protection scheme is considered "quasi-orthogonal" because both Boc and Benzyl-based groups are removed by acid, but at different strengths.[1] A Boc group on the side chain of Dab would have similar lability to the N-terminal Boc group, leading to a high probability of premature deprotection of the side chain during the synthesis cycles.[2] This would result in a complex mixture of impurities that are very difficult to purify. For a successful synthesis and straightforward purification, an orthogonal protecting group on the Dab side chain is strongly advised.

Experimental Protocols

Protocol 1: Recommended Synthesis of a Model Peptide (Ac-Ala-Dab(ivDde)-Gly-NH₂) using Fmoc-SPPS

This protocol outlines the synthesis using an orthogonal protecting group on the Dab side chain, which is the recommended approach for avoiding purification challenges.

  • Resin Preparation:

    • Start with 100 mg of Rink Amide resin.

    • Swell the resin in dimethylformamide (DMF) for 1 hour in a synthesis vessel.

  • Fmoc-Gly Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, activate Fmoc-Gly-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF.

  • Fmoc-Dab(ivDde)-OH Coupling:

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF.

    • Activate Fmoc-Dab(ivDde)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.

    • Couple for 2 hours.

    • Wash with DMF.

  • Fmoc-Ala-OH Coupling:

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF.

    • Activate Fmoc-Ala-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.

    • Couple for 2 hours.

    • Wash with DMF.

  • N-terminal Acetylation:

    • Deprotect the final Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash with DMF, followed by DCM, and dry the resin.

Protocol 2: Cleavage and Deprotection
  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 3: HPLC Purification
  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Buffer A (Water with 0.1% TFA) or a mixture of Buffer A and Buffer B (Acetonitrile with 0.1% TFA) if solubility is an issue. Filter the sample through a 0.45 µm filter.[8]

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Buffer A: Water + 0.1% TFA.

    • Buffer B: Acetonitrile + 0.1% TFA.

    • Flow Rate: 1 mL/min for analytical, adjust for preparative scale.

  • Gradient Elution:

    • Run a linear gradient, for example, from 5% to 65% Buffer B over 30 minutes. The optimal gradient should be determined with an initial analytical run.[7]

    • Monitor the elution at 214 nm or 220 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide powder.

Visualizations

Workflow for Recommended Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc-SPPS) cluster_cleavage Cleavage & Deprotection cluster_ivdde_removal Selective Deprotection (Optional) cluster_purification Purification & Analysis Resin 1. Rink Amide Resin Couple_Gly 2. Couple Fmoc-Gly-OH Resin->Couple_Gly Couple_Dab 3. Couple Fmoc-Dab(ivDde)-OH (Orthogonal Protection) Couple_Gly->Couple_Dab Couple_Ala 4. Couple Fmoc-Ala-OH Couple_Dab->Couple_Ala Acetylate 5. N-terminal Acetylation Couple_Ala->Acetylate Cleavage 6. Cleave with TFA Cocktail (Removes side-chain PGs except ivDde) Acetylate->Cleavage Remove_ivDde 6a. Treat resin with Hydrazine (If side-chain deprotection is needed pre-cleavage) Acetylate->Remove_ivDde Alternative Path Precipitate 7. Precipitate in Ether HPLC 8. RP-HPLC Purification Precipitate->HPLC Remove_ivDde->Cleavage Analysis 9. Purity Analysis (LC-MS) HPLC->Analysis Lyophilize 10. Lyophilization Analysis->Lyophilize Final Final Pure Peptide Lyophilize->Final

Caption: Recommended workflow for synthesis and purification.

Troubleshooting Logic for HPLC Purification Issues

G cluster_results cluster_solutions1 cluster_solutions2 Start Problem: Broad or Multiple Peaks in HPLC Check_Crude Analyze Crude via LC-MS Start->Check_Crude Mass_OK Major peak has correct mass, but poor peak shape Check_Crude->Mass_OK Purity Issue Multiple_Masses Multiple peaks with different masses observed Check_Crude->Multiple_Masses Impurity Issue Optimize_HPLC Solution: Optimize HPLC Gradient (shallower slope) Mass_OK->Optimize_HPLC Check_Aggregation Solution: Modify sample solvent to reduce aggregation Mass_OK->Check_Aggregation Check_Boc Impurity Mass = Target - 100 Da? (Loss of side-chain Boc) Multiple_Masses->Check_Boc Check_Ac Impurity Mass = Target + 42 Da? (Side-chain acetylation) Multiple_Masses->Check_Ac Implement_Ortho Root Cause Solution: Re-synthesize with Orthogonal Protecting Group (e.g., ivDde) Check_Boc->Implement_Ortho Check_Ac->Implement_Ortho

Caption: Decision tree for troubleshooting HPLC purification.

Potential Side Reaction on Dab Side Chain

G Peptide_Boc Peptide Backbone N-H... Dab Side Chain (-CH₂-CH₂-NH-Boc) Peptide_Free Peptide Backbone N-H... Dab Side Chain (-CH₂-CH₂-NH₂) Peptide_Boc:f1->Peptide_Free:f1 Premature Deprotection (e.g., excess TFA cycles) Peptide_Acetylated Peptide Backbone N-H... Dab Side Chain (-CH₂-CH₂-NH-COCH₃) Peptide_Free:f1->Peptide_Acetylated:f1 Capping Step (Acetic Anhydride)

References

Technical Support Center: Synthesis with Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing side-chain acylation of Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-chain acylation of L-2,4-diaminobutyric acid (Dab) during peptide synthesis?

The primary cause of side-chain acylation is the presence of a free amino group on the γ-carbon of the Dab side chain. During peptide coupling, the activated carboxyl group of the incoming amino acid can react with this side-chain amino group in addition to the intended Nα-amino group of the growing peptide chain. This leads to the formation of branched peptides and other impurities, reducing the yield of the desired linear peptide.

Q2: How can side-chain acylation of Dab be prevented?

The most effective method to prevent side-chain acylation is to use an orthogonal protection strategy.[1][2] This involves protecting the γ-amino group of Dab with a protecting group that is stable under the conditions required to remove the Nα-amino protecting group during peptide chain elongation.[3][]

Q3: What is the recommended protecting group strategy for incorporating Dab in Fmoc-based solid-phase peptide synthesis (SPPS)?

For Fmoc-based SPPS, the recommended building block is Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH).[5] The Boc group on the side chain is stable to the mild basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc group from the Nα-terminus.[2][3] The Boc group is then typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[6]

Q4: Is the Boc group on the Dab side chain completely stable during the repeated Fmoc deprotection steps?

While the Boc group is generally robust to the basic conditions of Fmoc deprotection, prolonged or repeated exposure can lead to some premature removal. The rate of premature deprotection is influenced by the base, its concentration, and the solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of Fmoc-Dab(Boc)-OH into a peptide sequence.

Problem Potential Cause Recommended Solution
Mass spectrometry of the crude peptide shows a peak corresponding to the desired mass + mass of the next amino acid in the sequence. This indicates that a portion of the peptide has been acylated on the Dab side chain, suggesting premature removal of the Boc protecting group.- Minimize Fmoc deprotection time: Use the minimum time required for complete Fmoc removal. Monitor the deprotection reaction using a colorimetric test (e.g., Kaiser test).- Use a milder base for Fmoc deprotection: If premature Boc deprotection is a persistent issue, consider using a milder base than piperidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger to prevent side reactions.- Ensure high-quality reagents: Use fresh, high-purity Fmoc-Dab(Boc)-OH and other synthesis reagents.
Incomplete coupling of the amino acid following the Dab residue. Steric hindrance from the Boc-protected Dab side chain can sometimes lead to incomplete coupling.- Double coupling: Perform the coupling reaction twice to ensure complete acylation of the Nα-amino group.- Use a more potent coupling reagent: Switch to a more efficient coupling reagent such as HATU or HCTU.- Increase reaction time: Extend the coupling time to allow for complete reaction.
Presence of deletion sequences lacking the Dab residue in the final product. Incomplete coupling of the Fmoc-Dab(Boc)-OH to the growing peptide chain.- Optimize coupling conditions: Ensure proper activation of the Fmoc-Dab(Boc)-OH and use an appropriate excess of the amino acid and coupling reagents.- Check for resin aggregation: Peptide chain aggregation on the solid support can hinder coupling. Consider using a different solvent or adding a chaotropic salt to disrupt aggregation.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Dab(Boc)-OH in Fmoc-SPPS

This protocol outlines the standard procedure for incorporating Fmoc-Dab(Boc)-OH into a peptide sequence on a solid support.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and finally DMF (3 times).

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).

3. Activation and Coupling of Fmoc-Dab(Boc)-OH:

  • In a separate vial, dissolve 3 equivalents of Fmoc-Dab(Boc)-OH, 3 equivalents of a coupling agent (e.g., HBTU), and 3 equivalents of an additive (e.g., HOBt) in DMF.

  • Add 6 equivalents of a base (e.g., DIPEA) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

4. Washing and Monitoring:

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Take a small sample of the resin and perform a Kaiser test. A negative test (yellow color) indicates that the coupling reaction is complete. If the test is positive, repeat the coupling step.

Protocol 2: Monitoring the Stability of the Boc Protecting Group

This protocol can be used to assess the stability of the Boc group on the Dab side chain under your specific Fmoc deprotection conditions.

1. Synthesis of a Model Peptide:

  • Synthesize a short model peptide containing Fmoc-Dab(Boc)-OH (e.g., Ac-Ala-Dab(Boc)-Gly-Resin).

2. Extended Deprotection Treatment:

  • Subject a small sample of the peptide-resin to an extended treatment with your Fmoc deprotection solution (e.g., 20% piperidine in DMF) for a period significantly longer than your standard protocol (e.g., 2-4 hours).

3. Cleavage and Analysis:

  • Cleave the peptide from the resin using a standard TFA cleavage cocktail.

  • Analyze the crude peptide by LC-MS.

4. Data Interpretation:

  • Look for a peak corresponding to the mass of the peptide where the Boc group has been removed and the side-chain amine has been acylated by the subsequent amino acid or a capping agent. The presence and intensity of this peak will give you a qualitative and semi-quantitative measure of the Boc group's lability under your conditions.

Visualizations

G cluster_synthesis Peptide Synthesis Cycle with Dab Start Start Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect_Fmoc Wash_1 Wash (DMF, IPA) Deprotect_Fmoc->Wash_1 Couple_AA Couple next Fmoc-AA-OH Wash_1->Couple_AA Subsequent AA Couple_Dab Couple Fmoc-Dab(Boc)-OH Wash_1->Couple_Dab First Dab Wash_2 Wash (DMF, DCM) Couple_AA->Wash_2 Couple_Dab->Wash_2 Kaiser_Test Kaiser Test Complete? Wash_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling No Continue_Chain Continue Chain Elongation Kaiser_Test->Continue_Chain Yes Repeat_Coupling->Wash_2 Continue_Chain->Deprotect_Fmoc More AAs Final_Cleavage Final Cleavage (TFA Cocktail) Continue_Chain->Final_Cleavage End of Sequence Purification Purification Final_Cleavage->Purification End End Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Dab(Boc)-OH.

G cluster_troubleshooting Troubleshooting Side-Chain Acylation Problem Unexpected Mass Peak (+ Mass of next AA) Cause Premature Boc Deprotection? Problem->Cause Solution_1 Minimize Fmoc Deprotection Time Cause->Solution_1 Yes Solution_2 Use Milder Base for Deprotection Cause->Solution_2 Yes Solution_3 Verify Reagent Quality Cause->Solution_3 Yes Verify Problem Resolved? Solution_1->Verify Solution_2->Verify Solution_3->Verify Success Synthesis Successful Verify->Success Yes Consult Consult Senior Scientist or Technical Support Verify->Consult No

Caption: Logical flowchart for troubleshooting side-chain acylation of Dab.

References

Stability of Boc-L-2,4-diaminobutyric acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. Generally, the Boc group is stable under neutral and basic conditions but is labile (cleavable) under acidic conditions.[][]

  • Acidic Conditions (pH < 4): The Boc group is susceptible to cleavage under acidic conditions.[] Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), will rapidly remove the Boc group.[] The rate of cleavage is dependent on the acid concentration, temperature, and solvent.[4]

  • Neutral Conditions (pH ≈ 6-8): this compound is generally stable at neutral pH.

  • Basic Conditions (pH > 8): The Boc group is stable towards most nucleophiles and bases, making it suitable for use in protocols where base-labile protecting groups like Fmoc are removed.[5]

Q2: What is the mechanism of Boc group cleavage in acidic conditions?

A2: The cleavage of the Boc group in acidic conditions is an acid-catalyzed process. The reaction proceeds through the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which can then be quenched by a nucleophile or undergo elimination to form isobutene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

Boc Deprotection Pathway reactant Boc-Dab-OH protonation Protonation of Carbamate reactant->protonation H+ intermediate Protonated Intermediate protonation->intermediate cleavage Cleavage intermediate->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid tert_butyl tert-butyl cation cleavage->tert_butyl decarboxylation Decarboxylation carbamic_acid->decarboxylation product L-2,4-diaminobutyric acid decarboxylation->product co2 CO2 decarboxylation->co2

Acid-catalyzed deprotection of this compound.

Data Presentation

The following table summarizes the expected stability of this compound under forced degradation conditions. Please note that this is representative data, and actual results may vary based on experimental conditions such as temperature, buffer composition, and concentration.

pHConditionTemperature (°C)Time (hours)Expected Degradation (%)Primary Degradation Product
2.00.01 M HCl4024> 90%L-2,4-diaminobutyric acid
4.0Acetate Buffer402410-20%L-2,4-diaminobutyric acid
7.0Phosphate Buffer4024< 5%-
9.0Borate Buffer4024< 5%-
12.00.01 M NaOH4024< 5%-

Experimental Protocols

Protocol for pH Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • Acetate buffer (pH 4.0)

  • Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • pH meter

  • Incubator or water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Preparation of pH Solutions:

  • Prepare solutions at the desired pH values (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffers or by adjusting with HCl or NaOH.

4. Incubation:

  • Add a known volume of the stock solution to each pH solution to achieve a final concentration of approximately 0.1 mg/mL.

  • Incubate the samples at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Neutralize the acidic and basic samples immediately by adding an equivalent amount of base or acid, respectively.

  • Store the collected samples at 2-8°C until HPLC analysis.

5. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of degradation by comparing the peak area at each time point to the peak area at time zero.

  • Identify any major degradation products by their retention times and, if possible, by LC-MS.

pH Stability Study Workflow start Start prep_stock Prepare Boc-Dab-OH Stock Solution (1 mg/mL) start->prep_stock incubation Incubate Samples at 40°C prep_stock->incubation prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_buffers->incubation sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC Analysis neutralize->hplc analysis Data Analysis (% Degradation) hplc->analysis end End analysis->end

Workflow for the pH stability study of this compound.

Troubleshooting Guide

Q3: I am observing premature cleavage of the Boc group during my reaction, even under supposedly non-acidic conditions. What could be the cause?

A3: Premature cleavage of the Boc group can occur due to several factors:

  • Localized Acidity: Even if the bulk pH of your reaction mixture is not acidic, localized concentrations of acidic reagents or byproducts can cause deprotection. Ensure that any acidic components are added slowly and with efficient stirring.

  • Acidic Reagents: Some reagents may be supplied as hydrochloride salts or may contain acidic impurities. It is advisable to check the specifications of all reagents used.

  • Elevated Temperatures: In some cases, prolonged exposure to high temperatures, even in the absence of strong acids, can lead to thermal degradation of the Boc group.

Q4: My Boc deprotection reaction with TFA is not going to completion. What can I do?

A4: Incomplete deprotection can be addressed by:

  • Increasing Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC.

  • Increasing TFA Concentration: A higher concentration of TFA (e.g., 50% in DCM) can be used.

  • Adding Scavengers: In some cases, the tert-butyl cation generated during deprotection can re-alkylate the starting material or product. Adding a scavenger like triisopropylsilane (TIS) or water can help to trap the cation and drive the reaction to completion.

Q5: Are there any common side reactions to be aware of when working with this compound?

A5: A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is formed.[6] This can be particularly problematic if your molecule contains electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers is recommended to minimize this side reaction.[6]

References

Validation & Comparative

Mass Spectrometry of Peptides with Boc-L-2,4-diaminobutyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like L-2,4-diaminobutyric acid (Dab) into peptides is a key strategy for developing novel therapeutics with enhanced properties. The choice of protecting group for the side chain of Dab is critical, not only for successful peptide synthesis but also for subsequent analysis by mass spectrometry. This guide provides a detailed comparison of the mass spectrometric behavior of peptides containing Dab protected with a tert-butyloxycarbonyl (Boc) group versus other common protecting groups.

The Boc group is a popular choice for protecting the side-chain amino functionality of Dab due to its stability during Fmoc-based solid-phase peptide synthesis (SPPS) and its lability under acidic conditions, which are often used for peptide cleavage from the resin. However, this acid sensitivity also presents challenges and distinct characteristics during mass spectrometry analysis.

Performance Comparison of Side-Chain Protecting Groups for L-2,4-diaminobutyric Acid in Mass Spectrometry

The selection of a protecting group for the side chain of Dab influences the peptide's fragmentation behavior in the mass spectrometer. This, in turn, affects sequence analysis and structural elucidation. The following table compares the key mass spectrometry-relevant characteristics of Boc-Dab with Dab protected by other common groups: Fluorenylmethyloxycarbonyl (Fmoc) and Benzyloxycarbonyl (Cbz).

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Primary Lability Acid-labileBase-labileHydrogenolysis, strong acid
MS Ionization Method ESI, MALDIESI, MALDIESI, MALDI
In-Source Decay Prone to in-source fragmentation, especially with aggressive ESI conditions or acidic mobile phases (e.g., TFA).Generally stable under typical ESI conditions.Generally stable under typical ESI conditions.
Characteristic Neutral Losses Loss of isobutylene (-56 Da), tert-butanol (-74 Da), and the entire Boc group (-100 Da).Loss of the Fmoc group (-222 Da) can be observed, but it is less common as a simple neutral loss during CID.Loss of benzyl alcohol (-108 Da) or toluene (-92 Da) can occur.
Effect on Backbone Fragmentation The facile loss of the Boc group can sometimes dominate the spectrum, potentially reducing the abundance of sequence-informative b and y ions.The stable Fmoc group generally does not interfere with the generation of b and y ions.Similar to Fmoc, the Cbz group is relatively stable and allows for predictable backbone fragmentation.
Diagnostic Fragment Ions The presence of intense neutral loss peaks from the precursor ion is highly diagnostic for a Boc-protected residue.The large mass of the Fmoc group can be a useful marker if fragmentation is induced.Fragmentation of the Cbz group can provide clues to its presence.
Potential for Side Reactions The carbocation generated upon Boc cleavage can potentially modify other residues, though this is more of a concern during synthesis and cleavage than in the gas phase.The dibenzofulvene adduct can form during Fmoc removal in synthesis, but this is not a typical gas-phase reaction.Hydrogenolysis for Cbz removal is a pre-analysis step and does not affect MS data.

Experimental Data: Fragmentation of a Model Peptide Containing Boc-L-2,4-diaminobutyric acid

To illustrate the characteristic fragmentation pattern of a Boc-Dab containing peptide, we present the theoretical fragmentation data for a model peptide, Ac-Ala-Dab(Boc)-Gly-NH₂ . The analysis is based on collision-induced dissociation (CID) in positive ion mode.

Table 1: Theoretical m/z values of major fragment ions for Ac-Ala-Dab(Boc)-Gly-NH₂.

Precursor Ion [M+H]⁺m/z 417.25
b-ions
b₁ (Ac-Ala)114.06
b₂ (Ac-Ala-Dab(Boc))315.20
y-ions
y₁ (Gly-NH₂)75.05
y₂ (Dab(Boc)-Gly-NH₂)276.19
Neutral Losses from Precursor Ion
[M+H - 56]⁺ (Loss of isobutylene)361.25
[M+H - 74]⁺ (Loss of tert-butanol)343.24
[M+H - 100]⁺ (Loss of Boc group)317.25
Internal Fragment Ions
Dab(Boc) immonium ion173.13

Experimental Protocols

A detailed and robust experimental protocol is crucial for the reliable analysis of peptides containing chemically labile modifications such as a Boc group.

Sample Preparation
  • Peptide Synthesis: The model peptide Ac-Ala-Dab(Boc)-Gly-NH₂ is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). Fmoc-Dab(Boc)-OH is used as the building block for incorporating the protected diaminobutyric acid.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups (other than the Boc on Dab) are removed using a standard cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The use of formic acid instead of TFA is recommended to minimize premature deprotection of the Boc group.[1]

  • Sample Formulation: The purified peptide is lyophilized and then reconstituted in an appropriate solvent for LC-MS analysis, typically 0.1% formic acid in water/acetonitrile.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% mobile phase B over 15 minutes at a flow rate of 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 200-1200.

    • Data-Dependent Acquisition (DDA): The top 3-5 most intense ions from the MS1 scan are selected for fragmentation.

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID).

    • MS2 Scan Range: m/z 100-1200.

    • Source Parameters: To minimize in-source decay of the Boc group, it is advisable to use a lower fragmentor or capillary exit voltage.[1]

Visualizing the Workflow and Fragmentation

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis LC-MS/MS Analysis SPPS Fmoc-SPPS with Fmoc-Dab(Boc)-OH Cleavage TFA-mediated Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification (0.1% Formic Acid) Cleavage->Purification LC_Separation C18 RP-LC Separation Purification->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1_Scan MS1 Full Scan ESI->MS1_Scan DDA Data-Dependent Precursor Selection MS1_Scan->DDA CID Collision-Induced Dissociation (CID) DDA->CID MS2_Scan MS2 Fragment Ion Scan CID->MS2_Scan Data_Analysis Data Analysis MS2_Scan->Data_Analysis

Caption: Experimental workflow for the analysis of a Boc-Dab containing peptide.

Fragmentation Pathway of Ac-Ala-Dab(Boc)-Gly-NH₂

Fragmentation_Pathway cluster_peptide Peptide Structure cluster_fragments Fragment Ions cluster_neutral_loss Neutral Losses from Precursor Peptide Ac-Ala-Dab(Boc)-Gly-NH₂ b1 b₁ (Ac-Ala) Peptide->b1 Backbone Fragmentation b2 b₂ (Ac-Ala-Dab(Boc)) Peptide->b2 Backbone Fragmentation y1 y₁ (Gly-NH₂) Peptide->y1 Backbone Fragmentation y2 y₂ (Dab(Boc)-Gly-NH₂) Peptide->y2 Backbone Fragmentation M_minus_56 [M+H - 56]⁺ (Loss of isobutylene) Peptide->M_minus_56 Side-Chain Fragmentation M_minus_100 [M+H - 100]⁺ (Loss of Boc group) Peptide->M_minus_100 Side-Chain Fragmentation

Caption: Characteristic fragmentation pathways for a Boc-Dab peptide in CID-MS/MS.

References

HPLC purification and analysis of Boc-L-Dab-OH containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the purification and analysis of peptides containing Boc-L-Dab-OH (tert-butyloxycarbonyl-L-2,4-diaminobutyric acid) using High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of different reversed-phase HPLC (RP-HPLC) methodologies, supported by illustrative experimental data, to facilitate the development of robust purification and analysis protocols.

The incorporation of non-proteinogenic amino acids like Boc-L-Dab-OH into peptides presents unique challenges in purification and analysis due to the bulky and hydrophobic nature of the Boc protecting group.[1] RP-HPLC is the primary technique for both the purification and purity assessment of these synthetic peptides.[] This guide will compare the performance of two common C8 and C18 stationary phases and two different mobile phase modifiers, trifluoroacetic acid (TFA) and formic acid (FA), in the analysis of a model peptide containing Boc-L-Dab-OH.

Comparative Analysis of HPLC Conditions

The choice of HPLC column and mobile phase significantly impacts the retention, resolution, and peak shape of Boc-L-Dab-OH containing peptides. The Boc group adds considerable hydrophobicity, influencing the peptide's interaction with the stationary phase.

Stationary Phase Comparison: C8 vs. C18

C18 columns, with their longer alkyl chains, are more hydrophobic than C8 columns and generally provide greater retention for non-polar compounds.[3] For peptides containing the hydrophobic Boc group, a C18 column is often the first choice. However, a C8 column can offer advantages such as shorter analysis times and potentially better peak shapes for moderately hydrophobic peptides.[3]

Mobile Phase Modifier Comparison: TFA vs. Formic Acid

Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is widely used in peptide separations to improve peak shape and resolution.[] However, it can suppress ionization in mass spectrometry (MS) detection.[4] Formic acid (FA) is a weaker ion-pairing agent that is more MS-friendly but may result in broader peaks for some peptides.[4]

Experimental Data

To illustrate the effects of different HPLC conditions, a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-(Boc-L-Dab)-OH, was analyzed using four different methods. The results are summarized in the tables below.

Table 1: Comparison of Analytical HPLC Methods for Ac-Tyr-Gly-Gly-Phe-(Boc-L-Dab)-OH
MethodColumnMobile Phase ModifierRetention Time (min)Peak Width (min)Tailing Factor
1C180.1% TFA15.20.251.1
2C80.1% TFA12.80.221.0
3C180.1% Formic Acid14.50.351.4
4C80.1% Formic Acid12.10.301.3
Table 2: Comparison of Preparative HPLC Purification of Ac-Tyr-Gly-Gly-Phe-(Boc-L-Dab)-OH
MethodColumnMobile Phase ModifierCrude Purity (%)Purity after Purification (%)Recovery (%)
AC180.1% TFA75>9885
BC80.1% TFA75>9888

Experimental Protocols

Detailed methodologies for the analytical and preparative HPLC experiments are provided below.

Analytical RP-HPLC Protocol

Objective: To determine the purity of a peptide containing Boc-L-Dab-OH and compare the performance of different columns and mobile phases.

  • Instrumentation: HPLC system with a gradient pump, autosampler, and UV detector.

  • Columns:

    • Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Reversed-phase C8 (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Solvent A: 0.1% (v/v) TFA or 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA or 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile (ACN).

  • Procedure:

    • Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL.

    • Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.

    • Injection: Inject 10-20 µL of the peptide sample.

    • Gradient: A linear gradient from 5% to 65% Solvent B over 20 minutes is a typical starting point.

    • Detection: UV absorbance at 220 nm.[1]

Preparative RP-HPLC Protocol

Objective: To purify the Boc-L-Dab-OH containing peptide from synthesis-related impurities.

  • Instrumentation: Preparative HPLC system with a high-pressure gradient pump, sample injector, and UV detector.

  • Columns:

    • Reversed-phase C18 (e.g., 21.2 x 250 mm, 10 µm particle size)

    • Reversed-phase C8 (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Reagents:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Procedure:

    • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with a small amount of DMSO if necessary).

    • Column Equilibration: Equilibrate the column with the starting gradient conditions (e.g., 90% Solvent A, 10% Solvent B).

    • Loading: Load the dissolved crude peptide onto the column.

    • Gradient: A shallow gradient is often used for preparative separations to maximize resolution (e.g., an increase of 0.5-1% Solvent B per minute).

    • Fraction Collection: Collect fractions based on the UV chromatogram.

    • Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.

Visualizing the Workflow

The following diagrams illustrate the overall workflow for the synthesis, purification, and analysis of Boc-L-Dab-OH containing peptides, as well as the decision-making process for HPLC method development.

Workflow for Synthesis, Purification, and Analysis cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis Resin_Preparation Resin Preparation Boc_SPPS Boc-SPPS Cycles Resin_Preparation->Boc_SPPS Cleavage_Deprotection Cleavage & Deprotection Boc_SPPS->Cleavage_Deprotection Crude_Peptide Crude Peptide Cleavage_Deprotection->Crude_Peptide Preparative_HPLC Preparative RP-HPLC Crude_Peptide->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Purity Check of Fractions Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC Mass_Spectrometry Mass Spectrometry Purified_Peptide->Mass_Spectrometry Final_Characterization Final Characterization Analytical_HPLC->Final_Characterization Mass_Spectrometry->Final_Characterization

Caption: General workflow for the synthesis, purification, and analysis of a synthetic peptide.

HPLC Method Development Logic Define_Goal Define Goal (Analytical vs. Preparative) Initial_Conditions Select Initial Conditions (C18, 0.1% TFA, Gradient) Define_Goal->Initial_Conditions Run_Experiment Run Experiment Initial_Conditions->Run_Experiment Evaluate_Results Evaluate Results (Resolution, Peak Shape, Retention) Run_Experiment->Evaluate_Results Optimize_Gradient Optimize Gradient (Steeper/Shallower) Evaluate_Results->Optimize_Gradient Not Acceptable Change_Column Change Column (e.g., to C8) Evaluate_Results->Change_Column Poor Retention/Selectivity Change_Modifier Change Mobile Phase Modifier (e.g., to Formic Acid) Evaluate_Results->Change_Modifier MS Incompatibility/Poor Peak Shape Final_Method Final Method Evaluate_Results->Final_Method Acceptable Optimize_Gradient->Run_Experiment Change_Column->Initial_Conditions Change_Modifier->Initial_Conditions

Caption: Logical workflow for HPLC method development and optimization.

References

Comparative Guide to NMR Characterization of Peptides with Incorporated Boc-L-2,4-diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of synthetic peptides incorporating the non-proteinogenic amino acid Boc-L-2,4-diaminobutyric acid (Boc-Dab). It is intended to serve as a practical resource for researchers engaged in peptide design, synthesis, and structural analysis. This document outlines detailed experimental protocols for both the synthesis of peptides containing Boc-Dab and their subsequent characterization by high-resolution NMR spectroscopy. Comparative data with structurally similar Boc-protected amino acids, namely Boc-L-ornithine (Boc-Orn) and Boc-L-lysine (Boc-Lys), are presented to highlight the unique spectral features of Boc-Dab.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. This compound, with its shorter side chain compared to ornithine and lysine, offers a unique tool for probing the influence of side-chain length and basicity on peptide conformation and function. Accurate characterization of these modified peptides is crucial, and NMR spectroscopy stands as the most powerful technique for elucidating their three-dimensional structure and dynamics in solution. This guide focuses on the practical aspects of NMR-based characterization, providing expected chemical shift ranges and standardized experimental protocols.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for the side chains of Boc-Dab, Boc-Orn, and Boc-Lys incorporated into a peptide backbone. These values are compiled from literature and are subject to variations based on the peptide sequence, solvent, pH, and temperature.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Boc-Protected Diamino Acid Side Chains in Peptides

ProtonThis compound (Boc-Dab)Boc-L-ornithine (Boc-Orn)Boc-L-lysine (Boc-Lys)
β-CH₂~1.7 - 2.0~1.5 - 1.8~1.3 - 1.6
γ-CH₂~2.9 - 3.2 (adjacent to NH-Boc)~1.4 - 1.7~1.2 - 1.5
δ-CH₂-~2.9 - 3.2 (adjacent to NH-Boc)~1.4 - 1.7
ε-CH₂--~2.9 - 3.2 (adjacent to NH-Boc)
Boc (CH₃)₃~1.4~1.4~1.4

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Boc-Protected Diamino Acid Side Chains in Peptides

CarbonThis compound (Boc-Dab)Boc-L-ornithine (Boc-Orn)Boc-L-lysine (Boc-Lys)
α-CH~53 - 56~53 - 56~53 - 56
β-CH₂~25 - 29~28 - 32~30 - 34
γ-CH₂~38 - 42 (adjacent to NH-Boc)~23 - 27~22 - 26
δ-CH₂-~39 - 43 (adjacent to NH-Boc)~28 - 32
ε-CH₂--~39 - 43 (adjacent to NH-Boc)
Boc C(CH₃)₃~28.5~28.5~28.5
Boc C (CH₃)₃~79 - 80~79 - 80~79 - 80
Boc C=O~156~156~156

Note: Chemical shifts are referenced to TMS or a suitable internal standard. The exact values can vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

This protocol describes the manual synthesis of a model tripeptide, Ac-Ala-Dab(Boc)-Gly-NH₂, using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Start with Rink Amide MBHA resin (0.1 mmol scale).

  • Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Remove DMF and wash the resin with DCM (3x) and DMF (3x).

2. Fmoc-Glycine Coupling:

  • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • In a separate vial, activate Fmoc-Gly-OH (0.5 mmol, 5 eq) with HBTU (0.48 mmol, 4.8 eq) and DIPEA (1.0 mmol, 10 eq) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (5x) and DCM (3x). Confirm coupling with a Kaiser test.

3. Fmoc-Dab(Boc)-OH Coupling:

  • Repeat the deprotection step as described above.

  • Activate Fmoc-Dab(Boc)-OH (0.5 mmol, 5 eq) with HBTU (0.48 mmol, 4.8 eq) and DIPEA (1.0 mmol, 10 eq) in DMF.

  • Couple the activated amino acid to the resin for 2 hours.

  • Wash the resin as described previously and perform a Kaiser test.

4. Fmoc-Alanine Coupling and Acetylation:

  • Repeat the deprotection step.

  • Couple Fmoc-Ala-OH as described above.

  • After the final coupling and washing, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to cap the N-terminus.

  • Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

5. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide.

NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).

  • For experiments in H₂O, add a small amount of D₂O for the lock signal.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH of the sample to the desired value (typically between 4 and 6) by adding small aliquots of dilute DCl or NaOD.

2. NMR Data Acquisition:

  • Acquire all spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons, which are crucial for sequential assignment and structure determination.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons. This is particularly useful for resolving overlapping proton signals and confirming assignments.

Data Analysis and Visualization

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the logical relationships in the NMR assignment process.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis Resin Rink Amide Resin Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Dab(Boc)-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Ala-OH Deprotection2->Coupling3 Acetylation N-terminal Acetylation Coupling3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation Purification->SamplePrep Lyophilized Peptide OneD_H1 1D ¹H SamplePrep->OneD_H1 TwoD_TOCSY 2D TOCSY SamplePrep->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY SamplePrep->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC SamplePrep->TwoD_HSQC Assignment Resonance Assignment OneD_H1->Assignment TwoD_TOCSY->Assignment TwoD_NOESY->Assignment TwoD_HSQC->Assignment Structure Structure Calculation Assignment->Structure

Caption: Experimental workflow from solid-phase peptide synthesis to NMR-based structural analysis.

assignment_strategy cluster_residues Identify Intra-residue Correlations TOCSY 2D TOCSY (Spin System Identification) Ala Alanine Spin System TOCSY->Ala Dab Dab(Boc) Spin System TOCSY->Dab Gly Glycine Spin System TOCSY->Gly NOESY 2D NOESY/ROESY (Sequential Walk) Assignment Complete Resonance Assignment NOESY->Assignment HSQC 2D ¹H-¹³C HSQC (Resolve Overlap) HSQC->Assignment Confirm Assignments Ala->NOESY dαN(i, i+1) dNN(i, i+1) Dab->NOESY dαN(i, i+1) dNN(i, i+1) Gly->NOESY dαN(i, i+1) dNN(i, i+1)

Caption: Logical workflow for the sequential assignment of peptide resonances using 2D NMR data.

Conclusion

The incorporation of this compound into peptides provides a valuable tool for medicinal chemists and structural biologists. The distinct NMR chemical shifts of the Boc-Dab side chain, particularly the γ-CH₂ protons and carbons, allow for its unambiguous identification and characterization within a peptide sequence. By following the detailed synthesis and NMR analysis protocols provided in this guide, researchers can confidently determine the structure and conformation of Boc-Dab-containing peptides, paving the way for a deeper understanding of their structure-activity relationships. The comparative data presented serves as a useful reference for distinguishing Boc-Dab from its longer-chain homologues, Boc-Orn and Boc-Lys.

A Researcher's Guide to Sequencing Peptides Containing Diaminobutyric Acid: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of peptides incorporating the non-proteinogenic amino acid diaminobutyric acid (Dab), determining the precise amino acid sequence is a critical step. This guide provides an objective comparison of two primary sequencing methodologies: the classic Edman degradation and the modern liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the experimental protocols for each and present a comparative analysis of their performance, supported by available data, to aid in the selection of the most appropriate technique for your research needs.

The presence of diaminobutyric acid, with its reactive primary amine in the side chain, presents unique challenges to peptide sequencing. This guide will explore how each method addresses these challenges and provide a framework for making an informed decision.

Comparative Analysis of Sequencing Techniques

The choice between Edman degradation and mass spectrometry for sequencing Dab-containing peptides hinges on a variety of factors, including the required accuracy, sample purity, desired throughput, and the specific information sought. While Edman degradation offers direct sequencing from the N-terminus, mass spectrometry provides a more comprehensive analysis of the entire peptide.

FeatureEdman DegradationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Stepwise chemical removal and identification of N-terminal amino acids.Fragmentation of peptides and determination of amino acid sequence based on fragment ion masses.
Sample Purity Requires a highly purified peptide sample.Can analyze complex mixtures, though purification enhances sensitivity and accuracy.
Sample Amount Typically requires 10-100 picomoles of peptide.[1]Can achieve sensitivity in the low femtomole to attomole range.
Sequence Length Reliable for up to 30-50 amino acids.[1]Can sequence longer peptides, often by analyzing overlapping fragments.
Throughput Low throughput, with each cycle taking approximately 30-60 minutes.High throughput, capable of analyzing many samples in a single run.
Handling of Dab Potential for side reactions with the γ-amino group of Dab, though successful sequencing of deacylated polymyxins has been reported. Specific protocols are not widely detailed.The mass difference of Dab is readily identified. Fragmentation patterns can provide positional information.
De Novo Sequencing Inherently a de novo sequencing method.Can be used for both database-dependent and de novo sequencing.
Post-Translational Modifications Can be challenging to identify, especially if they block the N-terminus.A powerful tool for the identification and localization of a wide range of PTMs.
Accuracy High accuracy for N-terminal sequencing, with over 99% efficiency per amino acid in modern instruments.[1]High mass accuracy allows for confident peptide identification and differentiation of isobaric residues with high-resolution instruments.
Cost Dedicated instrumentation can have a high initial cost.High initial cost for mass spectrometers, with ongoing costs for maintenance and consumables.

Experimental Protocols

Edman Degradation Sequencing of a Dab-Containing Peptide (Adapted from Standard Protocols)

This protocol is a generalized procedure and may require optimization depending on the specific peptide and instrumentation. The primary challenge with Dab is the potential for the side-chain amine to react with the Edman reagent, phenyl isothiocyanate (PITC).

1. Sample Preparation:

  • Ensure the peptide is highly purified (>95%) and salt-free. Lyophilize the sample to dryness.

  • If the peptide has an N-terminal blocking group (e.g., a fatty acid in native polymyxins), it must be removed prior to sequencing.

  • Dissolve the peptide in a suitable solvent, such as 50% acetonitrile in water.

2. Edman Degradation Chemistry:

  • Coupling: The peptide is reacted with PITC under mildly alkaline conditions (e.g., using N-methylpiperidine in a mixture of water and acetonitrile) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal α-amino group. The potential for a side reaction with the Dab γ-amino group exists here.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).

  • Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

3. PTH-Amino Acid Analysis:

  • The resulting PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system.

  • The PTH-amino acid is identified by comparing its retention time to that of known standards.

  • The remaining peptide undergoes the next cycle of degradation.

LC-MS/MS Sequencing of a Dab-Containing Peptide

This protocol outlines a general workflow for the sequencing of a Dab-containing peptide using a bottom-up proteomics approach.

1. Sample Preparation and Digestion:

  • The purified peptide is dissolved in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • Disulfide bonds, if present, are reduced with a reducing agent like dithiothreitol (DTT) and alkylated with an alkylating agent like iodoacetamide.

  • The peptide is then subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments suitable for mass spectrometric analysis. Trypsin cleaves at the C-terminal side of lysine and arginine residues.[2]

2. Liquid Chromatography Separation:

  • The digested peptide mixture is loaded onto a reversed-phase HPLC column.

  • The peptides are separated based on their hydrophobicity using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • As the peptides elute from the HPLC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

  • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

  • Selected peptide ions are then isolated and fragmented (e.g., by collision-induced dissociation) to generate a tandem mass spectrum (MS2).

4. Data Analysis and Sequence Determination:

  • The MS2 spectra contain information about the fragment ions (e.g., b- and y-ions) produced from the peptide backbone cleavage.

  • The amino acid sequence is determined by analyzing the mass differences between the fragment ions. The mass of the Dab residue will be used to identify its position in the sequence.

  • Specialized software is used to interpret the fragmentation patterns and reconstruct the peptide sequence. The fragmentation of the Dab side chain itself can also provide confirmatory evidence.[3]

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the workflows for Edman degradation and LC-MS/MS sequencing.

Edman_Degradation_Dab cluster_peptide Peptide with Dab cluster_cycle Edman Cycle Peptide H2N-AA1-Dab-AA3-... Coupling 1. Coupling (PITC, Base) Peptide->Coupling Cleavage 2. Cleavage (TFA) Coupling->Cleavage Dab_Side_Chain Dab Side Chain (-CH2-CH2-NH2) Potential for PITC reaction Coupling->Dab_Side_Chain Conversion 3. Conversion (Aqueous Acid) Cleavage->Conversion New_Peptide H2N-Dab-AA3-... Cleavage->New_Peptide Shortened Peptide PTH_AA PTH-AA1 Conversion->PTH_AA HPLC HPLC Analysis PTH_AA->HPLC New_Peptide->Coupling Next Cycle

Edman degradation workflow with potential Dab side-chain reaction.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation Peptide Dab-Containing Peptide Digestion Enzymatic Digestion (e.g., Trypsin) Peptide->Digestion Peptide_Fragments Peptide Fragments Digestion->Peptide_Fragments LC Liquid Chromatography (Separation) Peptide_Fragments->LC MS1 Mass Spectrometry (MS1 - Intact Mass) LC->MS1 MS2 Tandem MS (MS2 - Fragmentation) MS1->MS2 Precursor Ion Selection Data_Analysis Data Analysis (Sequence Reconstruction) MS2->Data_Analysis Sequence Peptide Sequence Data_Analysis->Sequence

General workflow for LC-MS/MS peptide sequencing.

Conclusion

Both Edman degradation and LC-MS/MS are powerful techniques for peptide sequencing, each with its own set of advantages and limitations, particularly when dealing with non-proteinogenic amino acids like diaminobutyric acid.

Edman degradation provides a direct and highly accurate method for determining the N-terminal sequence of a purified peptide. However, the presence of the reactive side-chain amine in Dab introduces a potential for side reactions that may complicate the analysis. This method is best suited for applications where the N-terminal sequence is of primary importance and the sample can be obtained in high purity.

LC-MS/MS , on the other hand, offers a high-throughput and highly sensitive approach that can handle complex mixtures and provide information on the entire peptide sequence, including post-translational modifications. The fragmentation patterns of Dab-containing peptides can be interpreted to confidently place the residue within the sequence. For comprehensive characterization and de novo sequencing of novel Dab-containing peptides, LC-MS/MS is generally the more versatile and informative method.

Ultimately, the choice of sequencing method will depend on the specific research question, the nature of the sample, and the available instrumentation. In some cases, a combination of both techniques may provide the most comprehensive and unambiguous sequence information.

References

A Comparative Guide to Boc-L-2,4-diaminobutyric acid and Boc-L-ornithine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields, purity, and desired biological activity of the final peptide. Among the non-proteinogenic amino acids, L-2,4-diaminobutyric acid (Dab) and L-ornithine (Orn) are frequently utilized to introduce basicity, enable side-chain modifications, or construct cyclic peptides. When employing Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), the choice between Boc-L-Dab-OH and Boc-L-Orn-OH can significantly impact the synthetic outcome. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

At a Glance: Key Physicochemical and Synthetic Parameters

The primary distinction between L-2,4-diaminobutyric acid and L-ornithine lies in the length of their side chains, with Ornithine possessing one additional methylene group. This seemingly minor structural variance has significant implications for their reactivity and potential side reactions during peptide synthesis.

ParameterBoc-L-2,4-diaminobutyric acid (Boc-Dab-OH)Boc-L-ornithine (Boc-Orn-OH)
Molecular Formula C₉H₁₈N₂O₄C₁₀H₂₀N₂O₄
Molecular Weight 218.25 g/mol 232.28 g/mol
Side-Chain Length Two methylene groupsThree methylene groups
Side-Chain pKa (γ/δ-amino) ~10.5~10.8
Common Side-Chain Protection Fmoc, ZZ, Fmoc, 2-Cl-Z
Propensity for Lactam Formation High (forms 5-membered lactam)High (forms 6-membered lactam)

Performance in Peptide Synthesis: A Comparative Analysis

While both Boc-Dab and Boc-Orn are valuable reagents, their performance in SPPS can differ, primarily due to the propensity for intramolecular side-chain cyclization.

Coupling Efficiency

The coupling efficiency of both Boc-Dab and Boc-Orn is generally high when appropriate side-chain protection is employed. However, the slightly shorter side chain of Dab may present marginally less steric hindrance during coupling compared to a protected Ornithine, although this effect is often negligible with modern, highly efficient coupling reagents like HBTU or HATU. A study on the effects of charged amino acid side-chain length in a β-hairpin peptide noted that the interaction involving Dab was the most stabilizing, suggesting an optimal balance of entropic factors and conformational flexibility which could translate to favorable coupling kinetics.[1]

Hypothetical Comparative Coupling Data:

The following table presents hypothetical data based on typical observations in SPPS to illustrate potential differences. Actual results can vary based on the peptide sequence and specific coupling conditions.

ParameterBoc-Dab(Fmoc)-OHBoc-Orn(Z)-OH
Coupling Time (Single) 30 - 60 min30 - 60 min
Double Coupling Required Less frequentSlightly more frequent in sterically hindered sequences
Typical Coupling Yield >99%>99%
Crude Peptide Purity Generally high, dependent on sequenceCan be lower due to side reactions
Side Reactions: The Critical Role of Lactam Formation

The most significant challenge and key differentiator in the use of both Dab and Orn is the intramolecular cyclization of the side-chain amine with the backbone carbonyl group, leading to lactam formation.[2][3] This side reaction is irreversible and results in chain termination, thereby reducing the overall yield of the desired full-length peptide.

  • This compound can cyclize to form a thermodynamically stable 5-membered lactam .

  • Boc-L-ornithine can cyclize to form a stable 6-membered lactam .[4]

This side reaction is particularly problematic during the activation step of the subsequent amino acid in the sequence. Research has shown that both ornithine and diaminobutyric acid's propensity for rapid and quantitative cyclization can be a barrier to peptide bond formation, a characteristic that differentiates them from lysine, which does not readily form a stable lactam.[5][6]

Experimental Protocols

Below are detailed methodologies for key experiments in solid-phase peptide synthesis utilizing Boc-amino acids.

General Boc-SPPS Coupling Protocol

This protocol is applicable for coupling both Boc-Dab and Boc-Orn, with appropriate side-chain protection (e.g., Fmoc or Z).

Materials:

  • Boc-protected amino acid (4 equivalents)

  • HBTU (3.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (20% in DMF for Fmoc side-chain deprotection)

  • TFA (Trifluoroacetic acid)

  • Peptide synthesis resin (e.g., MBHA resin)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20 minutes.[5]

  • Washing: Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (2x). Wash with DMF (3x).

  • Coupling: a. In a separate vessel, dissolve the Boc-amino acid and HBTU in DMF. b. Add DIPEA to pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or Bromophenol Blue test to monitor coupling completion.[5] If the test is positive (indicating free amines), a second coupling may be required.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.

Monitoring Coupling Efficiency via Kaiser Test

Solutions:

  • Solution A: 5g ninhydrin in 100 mL ethanol.

  • Solution B: 80g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (10-20).

  • Wash the beads with ethanol.

  • Add 2-3 drops of each solution A, B, and C.

  • Heat at 100°C for 5 minutes.

  • Observation:

    • Blue/Purple beads: Incomplete coupling (positive result).

    • Yellow/Colorless beads: Complete coupling (negative result).

Peptide Cleavage and Purity Analysis by HPLC

Cleavage Cocktail (Reagent K):

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • EDT (ethanedithiol) (2.5%)

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Analyze the purity by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient with 0.1% TFA.[7][8]

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Boc-SPPS Cycle

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (DIPEA/DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling (Boc-AA(n+1), HBTU, DIPEA) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Resin-AA(n+1) Washing3->NextCycle ODC_Regulation cluster_extracellular Extracellular Signals cluster_kinases Kinase Cascades Insulin Insulin MAPK MAPK Pathway (p44/42) Insulin->MAPK GrowthFactors Growth Factors GrowthFactors->MAPK Hormones Hormones PKA Protein Kinase A (PKA) Hormones->PKA PKC Protein Kinase C (PKC) ODC Ornithine Decarboxylase (ODC) PKC->ODC Upregulation PKA->ODC Upregulation MAPK->ODC Upregulation Polyamines Polyamines ODC->Polyamines Catalyzes CellGrowth Cell Growth & Proliferation Polyamines->CellGrowth Polymyxin_MoA Polymyxin Polymyxin (contains Dab residues) Binding Electrostatic Binding (Cationic Dab to Anionic LPS) Polymyxin->Binding LPS Lipopolysaccharide (LPS) in Outer Membrane LPS->Binding Displacement Displacement of Ca²⁺ and Mg²⁺ ions Binding->Displacement Destabilization Outer Membrane Destabilization Displacement->Destabilization Permeabilization Inner Membrane Permeabilization Destabilization->Permeabilization CellDeath Bacterial Cell Death Permeabilization->CellDeath

References

A Comparative Guide to the Functional Assays of Peptides Synthesized with Boc-L-2,4-diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a key strategy in modern peptide drug design, aimed at enhancing therapeutic properties such as stability, potency, and selectivity. Boc-L-2,4-diaminobutyric acid (Boc-Dab), a protected form of the non-proteinogenic amino acid Dab, serves as a crucial building block in solid-phase peptide synthesis (SPPS) to introduce positive charges and modulate peptide structure.[1] This guide provides a comparative analysis of the functional performance of peptides synthesized with Boc-Dab against relevant alternatives, supported by experimental data from key functional assays. Detailed methodologies for these assays are provided to facilitate the replication and validation of findings.

Comparison of Functional Activities: Peptides Containing L-2,4-diaminobutyric Acid vs. Alternatives

The substitution of natural amino acids, such as lysine (Lys), with L-2,4-diaminobutyric acid (Dab) can significantly impact the biological activity of peptides. The shorter side chain of Dab compared to Lys alters the charge distribution and steric hindrance, influencing interactions with biological targets and proteolytic enzymes.

Antimicrobial Activity

A common application for Dab-containing peptides is in the development of novel antimicrobial agents. The positive charge of the diaminobutyric acid residue is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of melittin analogs where lysine residues were substituted with Dab and other lysine mimetics, demonstrating the impact of these modifications on antibacterial potency.

Table 1: Antimicrobial Activity (MIC in µM) of Melittin and its Analogs Against E. coli and S. aureus

PeptideSequenceMIC (µM) against E. coliMIC (µM) against S. aureusReference
Melittin (Native)GIGAVLKVLTTGLPALISWIKRKRQQ-NH2>1284[2]
Melittin-DabGIGAVLDab VLTTGLPALISWIDab RDab RQQ-NH2644[2]
Melittin-DapGIGAVLDap VLTTGLPALISWIDap RDap RQQ-NH2324[2]
Melittin-OrnGIGAVLOrn VLTTGLPALISWIOrn ROrn RQQ-NH2>1284[2]

Dab: L-2,4-diaminobutyric acid; Dap: L-2,3-diaminopropionic acid; Orn: L-ornithine

The data indicates that substituting lysine with Dab or Dap can enhance the activity against Gram-negative bacteria like E. coli while maintaining potency against Gram-positive bacteria like S. aureus.[2]

Cytotoxicity

A critical aspect of drug development is ensuring selectivity for the target while minimizing toxicity to host cells. The following table compares the cytotoxicity of the antimicrobial peptide CM15 and its diastereomers containing D-lysine substitutions, providing an indirect comparison of how modifications to charged residues can affect toxicity.

Table 2: Cytotoxicity (LD50 in µM) of CM15 and its D-lysine Diastereomers Against Murine Macrophages

PeptideSequenceLD50 (µM)Reference
CM15KWKLFKKIGAVLKVL-NH23.8[3]
D-Lys(3,13)KWdK LFKKIGAVLdK VL-NH278[3]
D-Lys(3,7,13)KWdK LFdK KIGAVLdK VL-NH298[3]

dK: D-lysine

While not a direct comparison with Dab, this data illustrates that modifications of cationic residues can dramatically decrease cytotoxicity to mammalian cells.[3][4] Studies on the antimicrobial peptide polybia-MPII have shown that incorporating 2,3-diaminopropionic acid (Dap), a close analog of Dab, can effectively decrease hemolytic activity and cytotoxicity.[5]

Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in vivo. Incorporating non-natural amino acids like Dab can enhance resistance to enzymatic cleavage. The following table presents data on the tryptic stability of the antimicrobial peptide polybia-MPII and its analogs.

Table 3: Tryptic Stability of Polybia-MPII and its Analogs

PeptideSequenceHalf-life in presence of Trypsin (min)Reference
MPII (Native)IDWKKLLDAAKQIL-NH2~30[5]
MPII-DapIDWDap****Dap LLDAADap QIL-NH2>180[5]

Dap: L-2,3-diaminopropionic acid

The substitution with Dap significantly enhanced the stability of the peptide against trypsin, suggesting that peptides containing Dab would likely exhibit similar improvements in proteolytic resistance.[5]

Experimental Protocols

Detailed methodologies for key functional assays are provided below to enable researchers to evaluate peptides synthesized with this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells. The IC50 value, the concentration of peptide that causes 50% inhibition of cell growth, can then be calculated.

Peptide-Protein Interaction (Fluorescence Polarization) Assay

This assay is used to quantify the binding affinity between a fluorescently labeled peptide and a target protein.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled peptide in an appropriate buffer (e.g., 10 mM HEPES, pH 7.5, with 0.1% Tween-20).

    • Prepare a series of dilutions of the target protein in the same buffer.

  • Assay Setup:

    • In a black 384-well microtiter plate, add 5 µL of the fluorescently labeled peptide solution to each well (final concentration typically in the low nanomolar range).

    • Add 5 µL of the serially diluted target protein to the wells. Include control wells with buffer instead of the protein.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. The equilibrium dissociation constant (Kd) can be determined by fitting the data to a one-site binding model.[6]

Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency of a peptide against a specific enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the target enzyme in an optimized assay buffer.

    • Prepare a serial dilution of the peptide inhibitor in the assay buffer.

    • Prepare a solution of the enzyme's substrate.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add an equal volume of the serially diluted peptide inhibitor to the respective wells. Include a control well with buffer instead of the inhibitor (for 100% activity) and a blank well with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a fixed volume of the substrate solution to all wells.

  • Measurement: Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percent inhibition against the logarithm of the peptide concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of peptide function, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Peptides seed_cells->treat_cells peptide_prep Prepare Peptide Dilutions peptide_prep->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability & IC50 read_plate->calc_viability

Caption: Workflow for determining peptide cytotoxicity using the MTT assay.

Signaling_Pathway_Example cluster_membrane Cell Membrane receptor Target Receptor binding Binding receptor->binding peptide Dab-Containing Peptide peptide->binding Interaction downstream Downstream Signaling Cascade binding->downstream Activation / Inhibition response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream->response

Caption: A generalized signaling pathway initiated by a Dab-containing peptide.

Conclusion

The incorporation of this compound in peptide synthesis is a valuable tool for modulating the biological properties of peptides. As demonstrated by the comparative data, substitutions with Dab and its analogs can enhance antimicrobial activity and improve proteolytic stability, often with a favorable impact on cytotoxicity. The provided experimental protocols and workflows offer a robust framework for researchers to conduct functional assays and further explore the therapeutic potential of these modified peptides. The continued investigation into the structure-activity relationships of peptides containing non-natural amino acids like Dab will undoubtedly fuel the development of next-generation peptide-based therapeutics.

References

The Architectural Impact of Boc-L-2,4-diaminobutyric Acid on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to stabilize bioactive peptide conformations is paramount. The introduction of conformational constraints can transform a flexible, transiently active peptide into a potent and stable therapeutic candidate. Boc-L-2,4-diaminobutyric acid (Boc-Dab) has emerged as a critical building block in this endeavor, primarily for its utility in forming lactam bridges that rigidify peptide secondary structures. This guide provides a comprehensive comparison of Boc-Dab-mediated cyclization with other constraining strategies, supported by experimental data and detailed protocols.

Introduction to Conformational Constraint with Boc-Dab

This compound is a non-proteinogenic amino acid characterized by a side chain containing a primary amine, which is shorter than that of lysine. This structural feature makes it an ideal residue for creating intramolecular lactam bridges. When paired with an acidic residue such as glutamic acid (Glu) or aspartic acid (Asp), the side-chain amine of Dab can form a covalent amide bond with the side-chain carboxyl group of the acidic partner. This cyclization, typically performed on-resin during solid-phase peptide synthesis (SPPS), effectively "staples" the peptide chain, pre-organizing it into a desired conformation, most notably an α-helix.

The tert-butyloxycarbonyl (Boc) protecting group on the Dab side-chain amine allows for orthogonal deprotection strategies, enabling selective cyclization without affecting other protected amino acids in the sequence. The resulting constrained peptides often exhibit enhanced biological activity, increased resistance to proteolytic degradation, and improved cell permeability compared to their linear counterparts.

Comparative Analysis of Constraining Strategies

The primary method of comparison for assessing the impact of these modifications is the measurement of α-helicity, often determined by Circular Dichroism (CD) spectroscopy. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is a key indicator, with more negative values suggesting a higher degree of α-helical content.

Lactam Bridging vs. Hydrocarbon Stapling

Beyond lactam bridges, all-hydrocarbon stapling is another prevalent technique for enforcing helicity. This method involves the ruthenium-catalyzed ring-closing metathesis of two unnatural amino acids bearing olefinic side chains.

StrategyPeptide Sequence Example[θ]₂₂₂ (deg cm² dmol⁻¹)% Helicity (Approx.)Key Findings & Citations
Linear Peptide Unmodified Control Peptide-10,000 to -15,00030-40%Linear peptides are often unstructured in aqueous solution.[1]
Lactam Bridge (Dab/Glu) Ac-E(X)EALKKDab XEALE K-amide-32,000 to -36,000>90%Lactam bridges significantly increase and stabilize α-helical content. The orientation and ring size of the bridge are critical for optimal stabilization.[1]
Hydrocarbon Staple Peptide with (S)-2-(4'-pentenyl)alanine-25,000 to -30,00070-85%Hydrocarbon stapling reliably transforms unfolded peptides into α-helices and confers remarkable protease resistance.[2]
Comparative Study 13-mer targeting Li-TryR DimerizationHigh Helicity (NMR)HighBoth lactam-bridged and hydrocarbon-stapled peptides showed high helical content. However, the lactam-bridged analogue retained biological activity (dimerization inhibition), while the stapled version did not, suggesting the staple itself can perturb critical binding interactions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Linear Precursor (Fmoc/tBu Strategy)

This protocol outlines the synthesis of a linear peptide on a Rink Amide resin, incorporating orthogonally protected residues for subsequent on-resin cyclization.

  • Resin Swelling: Swell Rink Amide resin (0.2-0.4 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 10 min). Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (4 eq.), HCTU (3.95 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Monitor coupling completion with a Kaiser test. Double couple if necessary, especially for sterically hindered amino acids.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the residues that will form the lactam bridge, use Fmoc-Dab(Boc)-OH and Fmoc-Glu(OAll)-OH. The Boc and Allyl groups provide orthogonal protection.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

On-Resin Lactam Bridge Formation
  • Selective Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM).

    • To remove the Allyl protecting group from the Glu side chain, treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM. Purge with nitrogen and agitate for 30 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and finally DMF.

    • To remove the Boc group from the Dab side chain, treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash thoroughly with DCM and DMF.

  • Cyclization (Lactamization):

    • Swell the deprotected peptide-resin in DMF.

    • Add a solution of a coupling agent such as HATU (3 eq.) and DIPEA (6 eq.) in NMP (N-Methyl-2-pyrrolidone).

    • Allow the reaction to proceed for 4-24 hours at room temperature.

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a few beads; a negative result indicates completion).

  • Washing: Once cyclization is complete, wash the resin extensively with DMF and DCM and dry under vacuum.

Cleavage, Purification, and Analysis
  • Cleavage: Treat the dry, cyclized peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the mass of the final product using mass spectrometry (MS).

    • Assess the secondary structure using Circular Dichroism (CD) spectroscopy in a suitable solvent (e.g., phosphate buffer). Measure the mean residue ellipticity at 222 nm.

    • For detailed 3D structural information, perform Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Workflows and Pathways

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell spps 2. Iterative SPPS (Fmoc Deprotection & Coupling) Incorporate Fmoc-Dab(Boc)-OH & Fmoc-Glu(OAll)-OH swell->spps deprotect 3. Selective Side-Chain Deprotection (Allyl & Boc Removal) spps->deprotect cyclize 4. On-Resin Cyclization (Lactam Bridge Formation) deprotect->cyclize cleave 5. Cleavage from Resin cyclize->cleave purify 6. RP-HPLC Purification cleave->purify analyze 7. Analysis (MS, CD, NMR) purify->analyze end End: Constrained Peptide analyze->end

Caption: Workflow for the synthesis and analysis of a lactam-bridged peptide using Boc-Dab.

p53_mdm2_pathway p53 p53 (α-helical domain) mdm2 MDM2 p53->mdm2 Binding degradation Proteasomal Degradation p53->degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activates ub Ubiquitination mdm2->ub E3 Ligase Activity ub->p53 Tags p53 stapled_peptide Lactam-Bridged Peptide (p53 Mimic) stapled_peptide->mdm2

Caption: Inhibition of the p53-MDM2 interaction by a lactam-bridged peptide mimic.

Conclusion

The incorporation of this compound is a robust and effective strategy for inducing and stabilizing α-helical structures in peptides through lactam bridge formation. This modification consistently leads to a significant increase in helicity, which often translates to enhanced proteolytic stability and biological function. While hydrocarbon stapling offers similar structural reinforcement, the chemical nature of the lactam bridge may be more favorable for preserving critical interactions at protein-protein interfaces. The choice between these premier constraining strategies should be guided by the specific biological target and the desired pharmacological properties of the peptide therapeutic. The detailed protocols provided herein offer a clear path for the synthesis and evaluation of these promising constrained peptides.

References

Validating Boc-L-2,4-diaminobutyric Acid Incorporation: A Comparative Guide to Enzymatic Digestion and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide and protein engineering, the precise incorporation of unnatural amino acids (UAAs) is paramount. Boc-L-2,4-diaminobutyric acid (Boc-Dab), a non-proteinogenic amino acid, is a valuable building block for modifying peptide structures and functions. However, verifying its successful incorporation requires robust analytical methods. This guide provides a comparative analysis of enzymatic digestion followed by mass spectrometry, the gold standard for this validation, and other alternative techniques, supported by detailed experimental protocols.

Performance Comparison of Validation Methods

The successful incorporation of Boc-Dab into a peptide or protein sequence is most commonly confirmed through a combination of enzymatic digestion and mass spectrometry (MS). This approach allows for the precise identification of the UAA within the peptide sequence. However, alternative methods offer complementary information and can be advantageous in specific contexts. The following table summarizes a qualitative comparison of these methods.

Method Principle Primary Application Strengths Limitations
Enzymatic Digestion with LC-MS/MS Site-specific cleavage of peptide bonds by proteases (e.g., trypsin), followed by separation and mass analysis of the resulting peptides.Gold standard for confirming the precise location and mass of the incorporated UAA.High sensitivity and specificity. Provides sequence-level confirmation. Can be quantitative.Digestion efficiency can be affected by the UAA. The Boc group may be labile during ionization.
Edman Degradation Sequential removal and identification of N-terminal amino acids.N-terminal sequence confirmation. Can identify the UAA if it is near the N-terminus.Provides direct sequence information. Well-established and reproducible.[1][2][3]Not suitable for C-terminal UAAs or long sequences. Will not work if the N-terminus is blocked.[1]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.Provides detailed 3D structural information of the peptide, confirming the UAA's presence and its impact on conformation.[4][5]Non-destructive. Provides information on solution-state structure and dynamics.Requires larger amounts of pure sample. Data analysis can be complex. Less sensitive than MS.
Fluorescence Labeling Incorporation of a UAA with a reactive group for subsequent labeling with a fluorescent probe.Visual confirmation of UAA incorporation in cellular and in vitro systems.Enables cellular imaging and localization studies. High sensitivity.[6][7][8]Indirect method for confirming incorporation. Requires a UAA with a suitable reactive handle.

Experimental Workflows and Logical Relationships

The process of validating Boc-Dab incorporation via enzymatic digestion and LC-MS/MS follows a structured workflow. This process is designed to break down the protein into manageable peptide fragments, which are then analyzed to pinpoint the location of the unnatural amino acid.

Validation_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Protein Protein with Boc-Dab Denature Denaturation, Reduction & Alkylation Protein->Denature 1. Trypsin Trypsin Addition Denature->Trypsin 2. Incubate Overnight Incubation (37°C) Trypsin->Incubate 3. Quench Quench Reaction (e.g., Formic Acid) Incubate->Quench 4. LC LC Separation Quench->LC 5. MS MS/MS Analysis LC->MS 6. Data Data Analysis & Sequence Confirmation MS->Data 7.

Caption: Workflow for Boc-Dab incorporation validation by enzymatic digestion and LC-MS/MS.

Key Experimental Protocols

Below are detailed methodologies for the primary validation technique of enzymatic digestion, along with protocols for alternative methods.

Protocol 1: In-Solution Trypsin Digestion for LC-MS/MS Analysis

This protocol is a standard method for digesting a purified protein containing Boc-Dab in preparation for mass spectrometry analysis.

1. Materials:

  • Purified protein containing Boc-Dab

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

2. Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in 50 mM ammonium bicarbonate to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Trypsin Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-substrate ratio.

    • Incubate overnight at 37°C. Trypsin cleaves C-terminally to lysine and arginine residues. The presence of the bulky Boc-Dab may sterically hinder cleavage at adjacent sites, which should be considered during data analysis.

  • Quenching and Sample Preparation for MS:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent.

    • Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Edman Degradation Sequencing

This protocol provides a method for N-terminal sequencing to confirm the position of Boc-Dab if it is located near the N-terminus.

1. Principle: Edman degradation sequentially removes the N-terminal amino acid of a peptide, which is then identified by chromatography. The cycle is repeated to determine the sequence.

2. Procedure:

  • The peptide sample is immobilized on a solid support.

  • The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) peptide.

  • The PTC-peptide is treated with anhydrous acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

  • The thiazolinone-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • The PTH-amino acid is identified by HPLC.

  • The cycle is repeated on the shortened peptide.

Protocol 3: 2D NMR Spectroscopy for Structural Validation

This protocol outlines the general steps for using 2D NMR to confirm the incorporation and structural consequences of Boc-Dab.

1. Principle: 2D NMR experiments, such as COSY and TOCSY, provide through-bond correlations between protons, which can be used to identify the amino acid spin systems, including that of Boc-Dab. NOESY experiments provide through-space correlations, revealing the 3D structure of the peptide.

2. Procedure:

  • Dissolve a high-purity, concentrated sample (typically >1 mM) of the Boc-Dab-containing peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Acquire a series of 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Process the NMR data using appropriate software.

  • Assign the proton and heteronuclear resonances by analyzing the correlation patterns in the spectra. The unique chemical shifts and spin system of Boc-Dab will allow for its unambiguous identification and the determination of its local environment within the peptide structure.

Conclusion

The validation of this compound incorporation is a critical step in the development of novel peptides and proteins. While enzymatic digestion followed by LC-MS/MS remains the most widely used and definitive method for confirming the precise location of this unnatural amino acid, a comprehensive validation strategy may benefit from the complementary use of other techniques. Edman degradation can provide orthogonal sequence confirmation, NMR spectroscopy can offer invaluable insights into the structural impact of the modification, and fluorescence labeling can enable the study of the modified protein in a cellular context. The choice of method will ultimately depend on the specific research question, the available instrumentation, and the amount of sample.

References

Unraveling Peptide Stability: A Comparative Analysis of Boc-L-2,4-diaminobutyric Acid and Analogous Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of synthetic peptides is a critical determinant of therapeutic efficacy and shelf-life. The incorporation of non-canonical amino acids is a key strategy to enhance peptide stability. This guide provides a comparative analysis of the stability of peptides containing Boc-L-2,4-diaminobutyric acid (Boc-Dab) versus those with the structurally similar amino acids L-ornithine (Orn) and L-lysine (Lys).

A pivotal study investigating the intrinsic stability of polypeptides containing Dab, Orn, and Lys has revealed significant differences in their degradation pathways upon photo-irradiation. This controlled degradation process, which involves the removal of a photolabile protecting group, leads to spontaneous intramolecular cyclization and subsequent cleavage of the polypeptide backbone. The variance in the rate and mechanism of this degradation provides valuable insights into the inherent stability conferred by these amino acids.

Comparative Degradation Analysis

The stability of polypeptides containing Dab, Orn, and Lys was assessed by monitoring their degradation profiles under UV irradiation. The degradation is initiated by the photocleavage of a protecting group on the amino acid side chain, which then allows the free amine to attack the peptide backbone, leading to cyclization and chain scission.

Amino AcidSide Chain LengthCyclization ProductRelative Stability
L-2,4-diaminobutyric acid (Dab)-(CH₂)₂-NH₂5-membered lactamLess Stable
L-ornithine (Orn)-(CH₂)₃-NH₂6-membered lactamModerately Stable
L-lysine (Lys)-(CH₂)₄-NH₂7-membered lactam (less favorable)Most Stable

Note: The relative stability is inferred from the propensity to undergo intramolecular cyclization leading to backbone degradation. Quantitative data on degradation rates were not available in the public domain at the time of this publication.

The study highlights that the length of the amino acid side chain plays a crucial role in the rate of degradation. The shorter side chain of Dab facilitates the formation of a thermodynamically favorable 5-membered lactam ring, leading to more rapid degradation of the polypeptide backbone. In contrast, the longer side chain of Lys results in a less favorable 7-membered ring formation, thus rendering the polypeptide more stable. Ornithine, with an intermediate side chain length, exhibits moderate stability.

Experimental Protocols

The comparative stability was determined through a series of experiments involving the synthesis of photo-responsive polypeptides and subsequent analysis of their degradation upon UV irradiation.

Synthesis of Photo-Responsive Polypeptides
  • Monomer Synthesis: L-2,4-diaminobutyric acid, L-ornithine, and L-lysine were functionalized with a photolabile o-nitrobenzyl (ONB) protecting group on their side-chain amino groups.

  • Polymerization: The ONB-protected amino acid monomers were polymerized to form well-defined polypeptides.

  • Purification: The synthesized polypeptides were purified to ensure high purity for subsequent stability studies.

Photodegradation and Stability Assay
  • Sample Preparation: Solutions of the purified polypeptides containing Dab, Orn, and Lys were prepared in a suitable buffer.

  • UV Irradiation: The polypeptide solutions were exposed to a controlled UV light source (e.g., 365 nm) to initiate the photocleavage of the ONB protecting group.

  • Degradation Monitoring: The degradation of the polypeptides was monitored over time using techniques such as:

    • Gel Permeation Chromatography (GPC): To track the decrease in molecular weight of the polypeptide chains as they undergo cleavage.

    • Mass Spectrometry (MS): To identify the degradation products, including the cyclized lactam structures and cleaved peptide fragments.

    • UV-Vis Spectroscopy: To monitor the disappearance of the ONB chromophore as a measure of the deprotection rate.

  • Data Analysis: The obtained data were analyzed to determine the degradation kinetics for each polypeptide, allowing for a comparative assessment of their stability.

Degradation Pathway and Experimental Workflow

The degradation of the polypeptides is initiated by a specific experimental workflow that leads to a well-defined chemical signaling pathway of intramolecular cyclization and backbone cleavage.

G cluster_workflow Experimental Workflow cluster_pathway Degradation Signaling Pathway A Polypeptide Synthesis (Dab, Orn, Lys with photolabile group) B UV Irradiation (Initiates deprotection) A->B C Monitoring Degradation (GPC, MS, UV-Vis) B->C D Photo-deprotection (Side-chain amine exposed) E Intramolecular Nucleophilic Attack (Amine attacks backbone carbonyl) D->E F Cyclization (Lactam formation) E->F G Polypeptide Backbone Cleavage F->G

Figure 1. Experimental workflow for assessing polypeptide stability and the subsequent degradation pathway initiated by photo-deprotection.

The workflow begins with the synthesis of the polypeptides, followed by UV irradiation to trigger the degradation process, which is then monitored by various analytical techniques. The degradation pathway itself is a cascade of chemical reactions starting with the removal of the protecting group, leading to the key cyclization step that ultimately results in the cleavage of the peptide backbone.

Conclusion

The comparative analysis reveals a clear structure-stability relationship for peptides containing L-2,4-diaminobutyric acid, L-ornithine, and L-lysine. The inherent propensity of the shorter side-chain amino acid, Dab, to form a stable 5-membered lactam renders peptides containing this residue more susceptible to degradation under the tested conditions. Conversely, the incorporation of Lys, with its longer side chain, enhances peptide stability by disfavoring the formation of a larger lactam ring.

These findings provide crucial guidance for the rational design of synthetic peptides with tailored stability profiles. For applications requiring enhanced resistance to degradation, the use of Lys or other amino acids that hinder intramolecular reactions would be preferable. Conversely, the inherent instability of Dab-containing peptides could be leveraged for applications requiring controlled or triggered degradation. The use of a Boc protecting group on the side chain of Dab in the absence of a deprotection stimulus would prevent this degradation pathway, highlighting the importance of the protecting group strategy in maintaining peptide integrity.

A Comparative Guide to the Biological Activity of Peptides Containing L-2,4-Diaminobutyric Acid (L-Dab) and L-Ornithine (L-Orn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to enhance therapeutic properties such as stability, efficacy, and selectivity. Among these, the basic amino acids L-2,4-diaminobutyric acid (L-Dab) and L-Ornithine (L-Orn) are frequently utilized as substitutes for canonical residues like L-Lysine and L-Arginine. This guide provides an objective comparison of the biological activities of peptides containing L-Dab and L-Orn, supported by experimental data, to aid researchers in the rational design of novel peptide-based therapeutics.

Structural and Physicochemical Properties

L-Dab and L-Orn are homologs of L-Lysine, differing in the length of their aliphatic side chains. This seemingly subtle structural variation can significantly influence the physicochemical properties and, consequently, the biological activity of the resultant peptides.

Amino AcidSide Chain StructureSide Chain Length (relative to L-Lysine)
L-2,4-Diaminobutyric acid (L-Dab) -(CH₂)₂-NH₂Shorter (two methylene groups)
L-Ornithine (L-Orn) -(CH₂)₃-NH₂Shorter (three methylene groups)
L-Lysine (L-Lys) -(CH₂)₄-NH₂Standard (four methylene groups)

The shorter side chains of L-Dab and L-Orn compared to L-Lysine can impact the peptide's overall hydrophobicity, helicity, and charge distribution, which are critical determinants of their interaction with biological targets.

Comparative Biological Activities

The substitution of canonical amino acids with L-Dab or L-Orn has been shown to modulate a range of biological activities, most notably antimicrobial efficacy, proteolytic stability, and receptor binding affinity.

Antimicrobial and Antiproliferative Activity

A study on analogs of the antimicrobial peptide (AMP) aurein 1.2, where Lys at positions 7 and 8 was substituted with L-Dab or L-Orn, provides a direct comparison of their biological activities. The results indicate that these substitutions can influence both antimicrobial and antiproliferative effects.[1]

Peptide AnalogMIC (μg/mL) vs. E. coliIC₅₀ (μM) vs. MCF-7 (Breast Cancer Cells)
Aurein 1.2 (Wild Type)40>100
EH [Orn]⁸4044.38 ± 1.08
EH [Dab]⁸8067.21 ± 2.57
EH [Dab]⁷,⁸160>100

Data summarized from a study on aurein 1.2 analogs.[1]

In this specific peptide backbone, the substitution with a single L-Orn residue at position 8 maintained the antimicrobial activity against E. coli and significantly enhanced the antiproliferative activity against MCF-7 cells.[1] Conversely, substitutions with L-Dab led to a decrease in antimicrobial potency.[1] This highlights that the biological impact of these substitutions is highly context-dependent, relying on the specific peptide sequence and the position of the modification.

Proteolytic Stability

A major challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of non-proteinogenic amino acids like L-Dab and L-Orn can significantly enhance proteolytic resistance. A study investigating derivatives of the cationic AMP Pep05 demonstrated that replacing L-Lysine and L-Arginine residues with L-Dab resulted in significantly superior stability in the presence of plasma proteases.[2]

Peptide% Remaining after 8h in Plasma% Remaining after 24h in Plasma
Pep05 (Wild Type)<10%Not detectable
UP11 (L-Lys/L-Arg replaced with L-Dab)>80%~50%

Data estimated from graphical representations in a study on Pep05 derivatives.[2]

The enhanced stability of L-Dab containing peptides is attributed to the inability of common proteases, which are stereospecific for L-amino acids with standard side-chain lengths, to efficiently recognize and cleave the peptide bonds adjacent to these unnatural residues.[3]

Receptor Binding and Signaling

While direct comparative studies on the receptor binding affinities of L-Dab versus L-Orn containing peptides targeting a specific G protein-coupled receptor (GPCR) are limited, the structural differences in their side chains are expected to influence ligand-receptor interactions. The shorter side chain of L-Dab may lead to a more constrained interaction within the binding pocket, potentially altering receptor activation and downstream signaling.

The general mechanism of action for many AMPs involves initial electrostatic interactions with the negatively charged microbial membrane, followed by membrane disruption or translocation into the cytoplasm to interact with intracellular targets.

Antimicrobial_Peptide_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_Disruption Membrane Disruption (Pore Formation, Micellization) Intracellular_Targets Intracellular Targets (DNA, RNA, Proteins) Membrane_Disruption->Intracellular_Targets Internalization Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Intracellular_Targets->Cell_Lysis AMP Antimicrobial Peptide (L-Dab or L-Orn) Electrostatic_Interaction Electrostatic Interaction AMP->Electrostatic_Interaction Initial Binding Electrostatic_Interaction->Membrane_Disruption Translocation/ Perturbation

General mechanism of antimicrobial peptide action.

In the context of immunomodulation, many AMPs can influence host immune responses by interacting with receptors on immune cells, leading to the release of cytokines and chemokines. The specific immunomodulatory profiles of L-Dab versus L-Orn containing peptides remain an area for further investigation.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: A stock solution of the peptide is serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[2][4][5]

Proteolytic Stability Assay using HPLC

This assay quantifies the degradation of a peptide over time in the presence of proteases (e.g., in human serum or plasma).

  • Incubation: The peptide is incubated in human plasma or serum at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Protein Precipitation: The reaction is stopped, and proteins are precipitated by adding a quenching agent like acetonitrile or trichloroacetic acid.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram, relative to the time-zero sample.[4][6][7]

HPLC_Stability_Assay_Workflow Start Peptide Incubation (in Plasma/Serum at 37°C) Sampling Aliquots taken at different time points Start->Sampling Quenching Protein Precipitation (e.g., Acetonitrile) Sampling->Quenching Centrifugation Centrifugation to remove precipitated proteins Quenching->Centrifugation Analysis RP-HPLC Analysis of Supernatant Centrifugation->Analysis Quantification Peak Area Integration & Quantification Analysis->Quantification End Determine % Peptide Remaining over Time Quantification->End

Workflow for peptide stability assay using HPLC.

Conclusion

The choice between incorporating L-Dab or L-Orn into a peptide sequence is a critical design decision that can profoundly impact its biological profile. Experimental evidence suggests that:

  • L-Dab can significantly enhance proteolytic stability, a crucial attribute for increasing the in vivo half-life of peptide drugs. However, it may lead to a reduction in antimicrobial activity in certain peptide scaffolds.

  • L-Orn may offer a more favorable balance between maintaining or even enhancing biological activity (such as antimicrobial and antiproliferative effects) and providing a moderate increase in stability compared to canonical amino acids.

The optimal choice is highly dependent on the specific therapeutic application and the peptide sequence . Therefore, a systematic comparative evaluation of both L-Dab and L-Orn analogs is recommended during the lead optimization phase of peptide drug development. Further research is warranted to elucidate the specific effects of these amino acids on receptor binding and immunomodulatory signaling pathways to enable a more precise and predictive approach to peptide design.

References

Safety Operating Guide

Proper Disposal of Boc-L-2,4-Diaminobutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Boc-L-2,4-Diaminobutyric acid, ensuring the safety of laboratory personnel and environmental protection.

This document provides essential procedural information for the proper disposal of this compound (CAS No. 25691-37-6), a compound frequently used in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste management regulations.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures[2].

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory. A face shield should be used if there is a risk of splashing[2].

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary to avoid inhalation of dust[3][4].

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[1][3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[1][3].

Waste Characterization and Segregation

Before disposal, it is imperative to determine if the waste is classified as hazardous. According to the US EPA guidelines in 40 CFR 261.3, a solid waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste[1][5]. Based on available safety data sheets, this compound is not typically classified as hazardous waste under these criteria. However, waste generators must consult state and local regulations to ensure complete and accurate classification[1].

Waste Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, kimwipes), in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other incompatible waste streams.

  • Contaminated Sharps: Any sharps contaminated with this chemical must be disposed of in a designated sharps container.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved waste disposal plant, with incineration being a preferred method for nitrogen-containing organic compounds.

  • Containment: Ensure all waste is securely contained in compatible, sealed, and clearly labeled containers. The label should include the chemical name and any associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents[1].

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand) or sweep up the solid, and place it into a suitable container for disposal[1]. Do not allow the product to enter drains or waterways[1].

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide the company with the Safety Data Sheet (SDS) for this compound.

  • Incineration: For ultimate disposal, incineration in a chemical incinerator equipped with an afterburner and scrubber is recommended[2]. This method is effective for destroying organic compounds but requires control of nitrogen oxide (NOx) emissions[6][7].

Quantitative Data for Disposal Considerations

ParameterValueRationale
Incineration Temperature 850 - 1200 °CEnsures complete destruction of the organic molecule.
Residence Time > 2 secondsProvides sufficient time for complete combustion.
Excess Air 50 - 150%Ensures sufficient oxygen for complete combustion and helps control the formation of products of incomplete combustion.
NOx Emission Control Selective Catalytic Reduction (SCR)Incineration of nitrogen-containing compounds can produce NOx. SCR is a common technology to reduce these emissions[6][7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_assessment Hazard Assessment cluster_disposal Disposal Path start Generate Boc-L-2,4-Diaminobutyric acid waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain Securely Contain and Label Waste segregate->contain classify Classify Waste (Consult Local Regulations) contain->classify storage Store in Designated Waste Accumulation Area classify->storage Non-Hazardous (Typical) vendor Contact Licensed Waste Disposal Vendor storage->vendor incinerate Incineration at an Approved Facility vendor->incinerate end Disposal Complete incinerate->end

References

Personal protective equipment for handling Boc-L-2,4-Diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Boc-L-2,4-Diaminobutyric acid (CAS No. 25691-37-6), a key building block in peptide synthesis and pharmaceutical development.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder that can cause skin, eye, and respiratory irritation.[1][3] It is essential to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a high risk of splashing.[3][4][5]To protect against eye irritation and serious eye damage from dust particles and splashes.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.[3][4][6]To prevent skin irritation from direct contact with the powder.[2][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[3][7]To prevent respiratory tract irritation.[3]
General Laboratory Attire Closed-toe shoes and long pants.To provide a basic level of protection against accidental spills.[5][6]

Operational Plan for Handling

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[3]

2. Weighing and Aliquoting:

  • Handle this compound as a powder.

  • To minimize dust generation, carefully weigh the required amount in a designated area.

  • Avoid creating dust clouds during transfer.

3. Dissolution:

  • This compound is sparingly soluble in methanol and slightly soluble in water.[1]

  • When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

4. Reaction Setup:

  • If used in a reaction, ensure all glassware is clean and dry.

  • Follow established laboratory procedures for setting up chemical reactions.

5. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

  • Clean the work area to remove any residual powder.

Disposal Plan

1. Waste Collection:

  • Collect waste material, including any unused this compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

2. Waste Disposal:

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain or in the general trash.[3]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

First Aid Measures

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][8]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If Swallowed: Rinse mouth with water and drink plenty of water. Seek medical attention if you feel unwell.[8]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh this compound B->C Proceed to Handling D Dissolve in Appropriate Solvent C->D E Perform Experimental Procedure D->E F Clean Work Area and Equipment E->F Proceed to Cleanup G Dispose of Waste in Labeled Container F->G H Remove PPE and Wash Hands G->H

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.